Tulathromycin A-d7
Description
Properties
Molecular Formula |
C₄₁H₇₂D₇N₃O₁₂ |
|---|---|
Molecular Weight |
813.12 |
Synonyms |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1- |
Origin of Product |
United States |
Foundational & Exploratory
What is Tulathromycin A-d7 and its chemical structure
An In-depth Technical Guide to Tulathromycin A-d7 for Advanced Research Applications
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled (SIL) analog of the macrolide antibiotic Tulathromycin A. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly as an internal standard for quantitative bioanalysis. We will explore its chemical structure, mechanism of action, and provide a detailed, field-proven protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The causality behind experimental choices, validation parameters, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Need for a Precision Tool in Macrolide Quantification
Tulathromycin is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] Its complex structure, which exists as a stable equilibrium of two isomers (a 15-membered ring and a 13-membered ring), and its extensive distribution into tissues present unique challenges for accurate quantification in biological matrices.[3][4][5] Pharmacokinetic (PK) and residue monitoring studies demand analytical methods with high accuracy, precision, and sensitivity to ensure efficacy and safety.[1][6][7]
To overcome challenges like ion suppression or enhancement in mass spectrometry—collectively known as matrix effects—the use of a stable isotope-labeled internal standard is the gold standard.[8] this compound is the heptadeuterated analog of Tulathromycin A, designed specifically for this purpose. By having nearly identical physicochemical properties to the parent compound, it co-elutes chromatographically and experiences similar behavior during sample extraction and ionization, thereby providing the most accurate correction for analytical variability.[8][9][10]
Physicochemical Properties and Chemical Structure
Tulathromycin A is a large molecule characterized by a macrocyclic lactone ring and three basic amine groups, which contribute to its unique pharmacokinetic profile, including a long elimination half-life.[11][12] this compound shares this core structure, with the key difference being the substitution of seven hydrogen atoms with deuterium on the N-propyl side chain.
Chemical Structure of Tulathromycin A
The core structure of Tulathromycin A is presented below. The deuteration in this compound occurs on the propyl group attached to one of the amino moieties.
Caption: A simplified diagram of the Tulathromycin A structure, indicating the propylamino group.
Table 1: Comparative Physicochemical Data
| Property | Tulathromycin A | This compound | Data Source(s) |
| Molecular Formula | C₄₁H₇₉N₃O₁₂ | C₄₁H₇₂D₇N₃O₁₂ | [3][13] |
| Molecular Weight | ~806.1 g/mol | ~813.1 g/mol | [13][14] |
| CAS Number | 217500-96-4 | 2734920-62-6 | [13][15] |
| Appearance | White to off-white solid | White to off-white solid | [14][16] |
Mechanism of Action and Scientific Application
Antimicrobial Mechanism of Tulathromycin
Like other macrolides, Tulathromycin exerts its bacteriostatic or bactericidal effects by targeting the bacterial ribosome. It binds to the 50S ribosomal subunit, which interferes with protein synthesis by stimulating the dissociation of peptidyl-tRNA during the translocation process.[4][11][17] This inhibition of essential protein production ultimately leads to the cessation of bacterial growth and, at higher concentrations, cell death. Its unique triamilide structure enhances its ability to penetrate Gram-negative bacteria.[3]
Primary Application of this compound: The Ideal Internal Standard
The core utility of this compound lies in its role as an internal standard (IS) for quantitative analysis by LC-MS/MS.[18] The rationale for using a stable isotope-labeled IS is rooted in the fundamental principles of mass spectrometry and chromatography.
Causality Behind Using a SIL IS:
-
Mitigation of Matrix Effects: Biological samples (plasma, tissue, urine) are complex matrices that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This can artificially suppress or enhance the analyte signal, leading to inaccurate results. Because this compound is chemically identical to the analyte, it experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, yielding a more accurate measurement.[9][10][19]
-
Correction for Sample Preparation Variability: During multi-step sample preparation procedures like protein precipitation or solid-phase extraction (SPE), minor variations can lead to inconsistent recovery of the analyte. Adding a known quantity of the IS at the very beginning of the process ensures that any loss of analyte is mirrored by a proportional loss of the IS. The final analyte/IS ratio remains constant, correcting for these procedural inconsistencies.[5][8]
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification in Bovine Plasma
This section details a representative, self-validating LC-MS/MS protocol for the quantification of Tulathromycin A in bovine plasma, adapted from validated methods in the literature.[9][10][19][20]
Materials and Reagents
-
Tulathromycin A reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free bovine plasma (for calibration standards and quality controls)
Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Tulathromycin A and this compound in acetonitrile.
-
Working Solutions: Serially dilute the Tulathromycin A stock solution to create working standards for the calibration curve (e.g., 0.01 to 1 µg/mL).[9][20]
-
IS Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL in acetonitrile).[9]
Sample Preparation (Protein Precipitation)
This method is chosen for its simplicity and speed, making it suitable for high-throughput analysis.[9][20]
-
Aliquot 200 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound IS spiking solution (1 µg/mL).
-
Add 180 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter.
-
Dilute 100 µL of the filtered extract with 100 µL of 0.1% formic acid in water in an LC vial.
-
Inject 10 µL onto the LC-MS/MS system.[9]
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm) | Provides good retention and separation for macrolides.[9][19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | ~0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Gradient | Short gradient (e.g., 5 min total run time) | Allows for rapid analysis.[9][19] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for large, polar molecules like Tulathromycin. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Mass Spectrometry Parameters (MRM Transitions)
The instrument monitors the fragmentation of a specific precursor ion into a product ion. For Tulathromycin, doubly charged precursor ions are often more abundant and are selected for fragmentation.[9]
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Data Source(s) |
| Tulathromycin A | 403.7 [M+2H]²⁺ | 576.9 (Quantification) | 25 | 16 | [8][9] |
| Tulathromycin A | 403.7 [M+2H]²⁺ | 229.9 (Confirmation) | 25 | 15 | [9] |
| This compound | 407.3 [M+2H]²⁺ | 236.9 (Quantification) | 25 | 16 | [8][9] |
System Validation and Data Analysis
-
Linearity: A calibration curve is constructed by plotting the peak area ratio (Tulathromycin A / this compound) against the nominal concentration. The curve should demonstrate linearity with a correlation coefficient (R²) >0.99.[9][20]
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. The results should be within ±15% of the nominal value for both accuracy and precision (coefficient of variation, CV%).[9][19]
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.[9]
Conclusion and Future Perspectives
This compound is an indispensable tool for modern bioanalytical chemistry, enabling researchers to conduct high-fidelity pharmacokinetic, toxicokinetic, and residue depletion studies. Its use as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and reproducible LC-MS/MS methods that can withstand the rigors of regulatory scrutiny. As research into macrolide antibiotics continues, the principles outlined in this guide for the use of deuterated standards will remain central to generating high-quality quantitative data.
References
- Analytical Method for Tulathromycin (Animal Products). (n.d.).
-
Tulathromycin (1). (2002, June). European Medicines Agency. Retrieved from [Link]
-
Benchaoui, H. A., Nowakowski, M., Sherington, J., Rowan, T. G., & Sunderland, S. J. (2004). An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung. Journal of Agricultural and Food Chemistry, 52(8), 2179–2191. Retrieved from [Link]
- Dramaxx: A Technical Review of Long-Acting Tulathromycin in Cattle and Swine. (2025, June 14). Mobedco.
-
Benchaoui, H. A., Nowakowski, M., Sherington, J., Rowan, T. G., & Sunderland, S. J. (2004). An Analytical Method for the Analysis of Tulathromycin, an Equilibrating Triamilide, in Bovine and Porcine Plasma and Lung. Journal of Agricultural and Food Chemistry, 52(8), 2179-2191. Retrieved from [Link]
-
Draxxin, INN: tulathromycin. (n.d.). Zoetis. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14(8), 1525–1531. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14, 1525-1531. Retrieved from [Link]
- Gajda, A., Posyniak, A., & Bladek, T. (2013). The development of analytical procedure for the determination of tulathromycin in swine plasma. CABI Digital Library.
- A Systematic Review of the Use of Tulathromycin in Veterinary Medicine. (2024).
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14(8), 1525-1531. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine to be applied in a pharmacokinetic study in bull. ResearchGate. Retrieved from [Link]
- LC-MS/MS parameters used for determination of tulathromycin. (2022).
-
Li, M., et al. (2021). Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants. Frontiers in Microbiology. Retrieved from [Link]
- Selection of internal standards for Tulathromycin B analysis. (2025). Benchchem.
-
This compound. (n.d.). MCE (MedChemExpress). Retrieved from [Link]
- Tulathromycin: An overview of a new triamilide antibiotic for livestock respiratory disease. (2025, August 10).
- Pharmacokinetics and tissue withdrawal study of tulathromycin. (n.d.). Government of Canada.
-
Tulathromycin A. (2025, September 16). AERU, University of Hertfordshire. Retrieved from [Link]
-
Zhang, L., et al. (2022). Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage. Frontiers in Veterinary Science. Retrieved from [Link]
-
Reinbold, J. B., et al. (2019). Pharmacokinetics of tulathromycin following administration to stocker cattle with remote delivery devices. BMC Veterinary Research. Retrieved from [Link]
-
Zhang, B., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model. Frontiers in Pharmacology. Retrieved from [Link]
- Petkova, D., & Yordanov, Y. (2020). TULATHROMYCIN – A SEMI-SYNTHETIC MACROLIDE ANTIBIOTIC. I. CHARACTERISTICS AND ANTIBACTERIAL ACTIVITY. Bulgarian Journal of Veterinary Medicine, 23(2), 139-150.
Sources
- 1. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 4. ema.europa.eu [ema.europa.eu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mobedco.com [mobedco.com]
- 12. researchgate.net [researchgate.net]
- 13. lgcstandards.com [lgcstandards.com]
- 14. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tulathromycin A [sitem.herts.ac.uk]
- 17. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. cris.unibo.it [cris.unibo.it]
Synthesis and isotopic labeling of Tulathromycin A-d7
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tulathromycin A-d7
Abstract
This technical guide provides a comprehensive overview of the synthesis of Tulathromycin A, a potent semi-synthetic macrolide antibiotic, with a specialized focus on the strategic incorporation of a stable isotope label to produce this compound. As an essential internal standard for bioanalytical studies, this compound is critical for the accurate quantification of the parent drug in complex biological matrices. This document elucidates the multi-step synthetic pathway, details the rationale behind isotopic labeling, presents validated experimental protocols, and discusses the application of the deuterated analogue in modern drug metabolism and pharmacokinetic (DMPK) research.
Introduction: The Significance of Tulathromycin and its Labeled Analogue
Tulathromycin is a third-generation macrolide antibiotic belonging to the triamilide subclass, distinguished by its three amine groups.[1] It is a semi-synthetic derivative originating from a fermentation product and is primarily used in veterinary medicine to treat and prevent respiratory diseases in cattle and swine.[1][2][3][4][5][6] Its mechanism of action involves the inhibition of essential protein biosynthesis by selectively binding to the 50S subunit of the bacterial ribosome.[1][3][4][5][] In aqueous solutions, Tulathromycin exists as a stable equilibrium mixture of two isomers, with Tulathromycin A being the dominant and therapeutically active component, typically in a 9:1 ratio with Isomer B.[2][8]
The development of robust bioanalytical methods is paramount for evaluating the pharmacokinetic profile of any therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[9] The accuracy of LC-MS/MS quantification, however, relies heavily on the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. An ideal IS is structurally and chemically identical to the analyte but has a different mass.
This is achieved through stable isotope labeling. This compound (heptadeutero-tulathromycin) is the deuterated form of Tulathromycin A, where seven hydrogen atoms are replaced by deuterium.[8][10][11] This mass shift allows it to be distinguished from the unlabeled drug by the mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization. Consequently, this compound is an indispensable tool for precise and accurate pharmacokinetic studies of Tulathromycin in target animal species.[8][10][12]
The Semi-Synthetic Pathway to Tulathromycin A
The complex structure of Tulathromycin, with its multiple chiral centers and reactive functional groups, makes a full chemical synthesis impractical on an industrial scale.[2][13][14] Instead, it is produced via a semi-synthetic route starting from a precursor molecule, such as desmethyl azithromycin, which is itself derived from a fermentation process.[13] The core of the synthesis involves a series of strategic chemical modifications to introduce the novel triamilide side chain that characterizes Tulathromycin.
While various specific methodologies exist in the patent literature, a common synthetic logic prevails. The key transformations involve:
-
Selective Protection: The numerous hydroxyl and amino groups on the precursor molecule must be selectively protected to prevent unwanted side reactions. Groups like benzyloxycarbonyl (Cbz) or acetyl are often employed.[13][14][15]
-
Targeted Oxidation: A specific hydroxyl group (commonly at the 4' position of the cladinose sugar moiety) is oxidized to a carbonyl group using methods like Swern oxidation.[13][14]
-
Epoxidation: The newly formed carbonyl group is converted into an epoxide ring. The Corey-Chaykovsky reaction is a frequently cited method for this transformation.[13][15]
-
Nucleophilic Ring-Opening: This is the crucial step where the key side chain is introduced. The epoxide is opened by a nucleophilic addition reaction with n-propylamine.[13][14][16]
-
Deprotection: Finally, the protecting groups are removed to yield the Tulathromycin molecule.[16]
This multi-step process requires careful control of reaction conditions to ensure high selectivity and yield.
Caption: Generalized workflow for the semi-synthesis of Tulathromycin A.
Strategic Isotopic Labeling: The Synthesis of this compound
The synthesis of this compound leverages the established semi-synthetic route with one critical modification: the use of a deuterated reagent in the nucleophilic ring-opening step. This late-stage introduction of the isotopic label is highly efficient as it avoids the need to carry the expensive deuterated moiety through multiple preceding steps.
The Causality of Label Placement: The target is to create "heptadeutero-tulathromycin" (d7). The most synthetically accessible and chemically stable position to introduce seven deuterium atoms is on the n-propyl group. This is achieved by replacing the standard reagent, n-propylamine (CH₃CH₂CH₂NH₂), with its fully deuterated counterpart, n-propyl-d7-amine (CD₃CD₂CD₂NH₂) .
When this deuterated amine is used as the nucleophile to open the epoxide ring, the d7-propylamino moiety is incorporated directly into the molecular structure, resulting in this compound. This modification has a negligible impact on the molecule's chemical reactivity and chromatographic behavior but provides a distinct +7 Dalton mass shift, which is ideal for mass spectrometric differentiation. The incorporation of deuterium can also slow down metabolism at the labeled site, a phenomenon known as the Kinetic Isotope Effect (KIE), which further stabilizes the internal standard against degradation during analysis.[17][18]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Tulathromycin A [sitem.herts.ac.uk]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. interchemie.com [interchemie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 12. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. US11001604B2 - Method for preparing tulathromycin - Google Patents [patents.google.com]
- 15. CN103772459A - Tulathromycin intermediate, preparation method of tulathromycin intermediate and preparation method of tulathromycin - Google Patents [patents.google.com]
- 16. Tulathromycin A synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 17. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
Introduction: The Role of a Deuterated Analog in Macrolide Research
An In-Depth Technical Guide to the Physical and Chemical Properties of Tulathromycin A-d7
Tulathromycin A is a potent, semi-synthetic macrolide antibiotic belonging to the triamilide subclass, distinguished by its three amine functional groups.[1] It is a cornerstone for treating respiratory diseases in cattle and swine.[2][3] In the realm of drug development and pharmacokinetic studies, achieving accurate quantification of a drug in complex biological matrices is paramount. This is where this compound, the deuterated analogue of Tulathromycin A, becomes an indispensable tool for researchers.[4]
This guide provides a comprehensive overview of the physical and chemical properties of this compound. It is designed for scientists and drug development professionals, offering not just data, but also the underlying scientific rationale for its application, particularly as an internal standard in mass spectrometry-based bioanalysis. By leveraging a stable isotope-labeled standard, analytical methods can overcome challenges like matrix effects and variations in sample preparation, leading to highly reliable and reproducible data.[5][6]
Core Physicochemical Properties
This compound is structurally identical to Tulathromycin A, with the exception of seven hydrogen atoms being replaced by their heavier isotope, deuterium. This substitution results in a distinct molecular weight, which is the cornerstone of its utility, while maintaining nearly identical chemical and chromatographic behavior to the parent compound.
| Property | Data | Source(s) |
| Molecular Formula | C₄₁H₇₂D₇N₃O₁₂ | [4] |
| Molecular Weight | 813.12 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Parent CAS Number | 217500-96-4 (for Tulathromycin A) | [7] |
| Synonyms | Tulathromycin-d7; CP 472295-d7 | [4] |
| pKa (Parent Compound) | 8.6 - 9.6 | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months | [4] |
A Note on Isomerism: The parent drug, Tulathromycin, exists as an equilibrium of two isomers: Isomer A (a 15-membered ring, ~90%) and Isomer B (a 13-membered ring, ~10%).[2][8] this compound is the deuterated form of the predominant and more stable Isomer A.
Solubility Profile: A Practical Guide for Formulation
The solubility of Tulathromycin is highly dependent on the solvent system, a critical consideration for preparing stock solutions and analytical standards.
-
Organic Solvents : Tulathromycin A exhibits good solubility (approximately 30 mg/mL) in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[7] Stock solutions of this compound are typically prepared in these solvents.[9]
-
Aqueous Media : The compound is sparingly soluble in aqueous buffers.[7] As a weak base, its solubility in water increases at a pH below 8.0.[2] For preparing aqueous working solutions, the recommended practice is to first dissolve the compound in a minimal amount of ethanol and then dilute with the desired aqueous buffer (e.g., PBS).[7] This technique overcomes the low aqueous solubility, though solutions should be prepared fresh.[7]
-
In Vivo Formulations : For research involving animal models, various formulations have been developed, often involving excipients like PEG300, PEG400, Tween-80, and Carboxymethyl cellulose to ensure bioavailability.[4][10]
The Scientific Rationale for Isotopic Labeling in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) for quantification of Tulathromycin A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11] The principle of this technique hinges on the near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart.
Why Use a Deuterated Internal Standard?
-
Co-elution: Tulathromycin A and this compound have virtually the same retention time during chromatographic separation. This means they experience the same matrix effects (signal suppression or enhancement from other components in the sample) at the point of ionization.
-
Correction for Variability: The IS is added to samples at a known concentration at the very beginning of the sample preparation process.[11] Any loss of analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the IS.
-
Accurate Quantification: The mass spectrometer differentiates between the analyte and the IS based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the IS, the system can accurately calculate the concentration of the analyte, as the ratio remains constant despite variations in sample handling or instrument response.[5]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Definitive Analysis: LC-MS/MS Methodology
LC-MS/MS is the gold standard for the sensitive and selective quantification of Tulathromycin A in biological matrices, with this compound serving as the ideal internal standard.[5][6][9]
Detailed Experimental Protocol: Quantification in Plasma
This protocol represents a synthesized methodology based on common practices described in the literature.[5][6][9]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (e.g., 500 µg/mL) of Tulathromycin A and this compound by dissolving the pure powders in acetonitrile or DMSO.[9] Store at -20°C.
-
Prepare a series of working standard solutions of Tulathromycin A via serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL in acetonitrile).[9]
2. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid method for removing the majority of proteins from plasma/serum samples, which can interfere with analysis.[5]
-
To 200 µL of plasma sample (or calibration standard/QC), add 20 µL of the internal standard working solution (this compound).
-
Add 180 µL of cold acetonitrile.[9]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Dilution with mobile phase may be necessary depending on the concentration range.
3. Liquid Chromatography (LC) Parameters:
-
Rationale: Chromatographic separation ensures that the analytes are separated from other matrix components before they enter the mass spectrometer, reducing ion suppression.
-
Column: C18 reverse-phase column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm).[5][9]
-
Mobile Phase A: 0.1% Formic acid in water or 20 mM Ammonium Acetate (pH 4.0).[8][12]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of aqueous phase, ramping up the organic phase to elute the analytes, followed by a re-equilibration step.
4. Tandem Mass Spectrometry (MS/MS) Parameters:
-
Rationale: MS/MS provides exquisite selectivity and sensitivity by monitoring specific fragmentation patterns (transitions) unique to the target molecules.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions:
-
Tulathromycin A: The doubly charged precursor ion [M+2H]²⁺ at m/z 403.7 is often selected due to its strong abundance.[5] Monitored transitions would be 403.7 > 576.9 (for quantification) and 403.7 > 229.9 (for confirmation).[5]
-
This compound: The corresponding doubly charged precursor ion [M+2H]²⁺ is at m/z 407.3. A typical transition is 407.3 > 236.9.[5]
-
-
Instrument-Specific Parameters: Cone voltage and collision energy must be optimized for each specific transition to achieve maximum signal intensity.[5]
Caption: Experimental workflow for LC-MS/MS quantification of Tulathromycin A.
Conclusion
This compound is more than just a deuterated molecule; it is a critical enabling tool for precision in bioanalytical science. Its physical and chemical properties, being nearly identical to the parent drug, allow it to serve as the perfect internal standard, ensuring the accuracy and reliability of pharmacokinetic and residue studies. A thorough understanding of its properties, particularly its solubility, and the principles of its application in LC-MS/MS methodologies, is essential for any researcher working with this important veterinary antibiotic. The robust analytical frameworks built around this compound empower confident decision-making in drug development and regulatory science.
References
-
Analytical Method for Tulathromycin (Animal Products). Available at: [Link]
-
Benchaoui, H. A., Nowakowski, M. A., & Sherington, J. (2004). An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung. Journal of Agricultural and Food Chemistry, 52(8), 2249–2255. Available at: [Link]
-
Nowakowski, M. A., et al. (2004). An Analytical Method for the Analysis of Tulathromycin, an Equilibrating Triamilide, in Bovine and Porcine Plasma and Lung. Journal of Agricultural and Food Chemistry, 52(8), 2249-2255. Available at: [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug testing and analysis, 14(8), 1526–1532. Available at: [Link]
-
Kovacevic, J., et al. (2012). The development of analytical procedure for the determination of tulathromycin in swine plasma. Lucrari Stiintifice Medicina Veterinara, 45(1), 103-108. Available at: [Link]
-
Barbarossa, A., et al. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14(8), 1526-1532. Available at: [Link]
-
Barbarossa, A., et al. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis. Available at: [Link]
-
Nowakowski, M., et al. (2004). Tulathromycin: An overview of a new triamilide antibiotic for livestock respiratory disease. Veterinary Therapeutics, 5(2), 78-91. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for determination of tulathromycin. Retrieved from [Link]
-
Barbarossa, A., et al. (2022). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis. Available at: [Link]
-
Yordanov, Y. H., & Vasileva, P. D. (2019). TULATHROMYCIN – A SEMI-SYNTHETIC MACROLIDE ANTIBIOTIC. I. CHARACTERISTICS AND ANTIBACTERIAL ACTIVITY. Bulgarian Journal of Veterinary Medicine, 22(1), 1-12. Available at: [Link]
Sources
- 1. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 2. Tulathromycin A | 217500-96-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Guide: Mastering Deuterated Standards in LC-MS/MS Bioanalysis
Executive Summary
In quantitative bioanalysis, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects—the alteration of ionization efficiency by co-eluting components. Stable Isotope-Labeled Internal Standards (SIL-IS), particularly deuterated analogs (
This guide moves beyond basic definitions to address the critical physicochemical nuances—specifically the chromatographic deuterium isotope effect and hydrogen-deuterium (H/D) exchange —that can silently invalidate an assay. It provides a self-validating workflow for researchers to ensure regulatory compliance (FDA/EMA) and data integrity.
The Physicochemical Basis: Why Deuterium?
The Mass Shift Mechanism
Deuterium (
-
Mass Increment: Each deuterium substitution adds +1.006 Da to the molecule.
-
The "+3 Rule": To prevent "cross-talk" (spectral overlap), the SIL-IS must have a mass shift sufficient to clear the natural isotopic envelope of the analyte (primarily driven by
C abundance).-
Guideline: A minimum shift of +3 Da is required for small molecules (<500 Da). For larger molecules, a shift of +5 Da or more is recommended to avoid overlap with the M+1, M+2, and M+3 natural isotopes of the analyte.
-
Ionization Equivalence
The core premise of using a SIL-IS is Ionization Equivalence . Because the SIL-IS shares the same pKa and proton affinity as the analyte, it competes for charge in the electrospray ionization (ESI) source with identical efficiency. If the analyte experiences 50% ion suppression due to phospholipids, the SIL-IS should theoretically experience the same 50% suppression, maintaining a constant Analyte/IS ratio.
The "Deuterium Effect" in Chromatography
Critical Warning: While chemically similar, deuterated standards are not chromatographically identical to their protiated (non-labeled) counterparts.[2][3]
The Mechanism of Retention Time Shift
In Reverse Phase Chromatography (RPLC), deuterated compounds often elute earlier than the unlabeled analyte.[2][3][4]
-
Causality: The Carbon-Deuterium (C-D) bond is shorter and stiffer than the Carbon-Hydrogen (C-H) bond.[2][5] This results in a slightly smaller molar volume and lower polarizability, effectively making the deuterated molecule less lipophilic .[6]
-
The Risk: If the SIL-IS elutes too far apart from the analyte, it may exit the column outside the specific "suppression zone" affecting the analyte. This breaks the principle of Ionization Equivalence, leading to quantitation errors.
Visualization: The Isotope Effect Risk
The following diagram illustrates the danger zone where the retention time (RT) shift moves the IS out of the matrix suppression window.
Figure 1: The Chromatographic Deuterium Effect. Note how the Deuterated IS elutes slightly earlier. If the shift is significant, the IS may not experience the same matrix suppression as the analyte.[7]
Stability & Integrity: The H/D Exchange Trap
A common failure mode in SIL-IS usage is the loss of the deuterium label during sample processing or storage.
The Exchange Mechanism
Deuterium placed on "exchangeable" heteroatoms (Oxygen, Nitrogen, Sulfur) is labile. In protic solvents (water, methanol, acidic mobile phases), these deuterium atoms rapidly swap with hydrogen from the solvent.
-
High Risk: -OD (Hydroxyl), -ND2 (Amine), -SD (Thiol).
-
Stable: C-D (Carbon-bound deuterium) is generally non-exchangeable and stable.
Expert Insight
Always verify the certificate of analysis (CoA) for the position of the label. If a manufacturer supplies a deuterated amine where the label is on the nitrogen, the standard is useless for LC-MS applications involving aqueous mobile phases.
Protocol: The Tri-Phasic Validation Workflow
Do not simply "spike and shoot." Use this self-validating protocol to qualify a new Deuterated Standard.
Phase 1: Solubility & Cross-Talk (The "Zero" Check)
Objective: Ensure the IS does not contribute signal to the Analyte channel (and vice versa).
-
Prepare High Concentration IS: Prepare the IS at the Upper Limit of Quantification (ULOQ) level.
-
Prepare High Concentration Analyte: Prepare the Analyte at ULOQ.
-
Inject Analyte Only: Monitor the IS mass transition.
-
Acceptance: Signal in IS channel must be < 5% of the IS working concentration response.
-
-
Inject IS Only: Monitor the Analyte mass transition.
-
Acceptance: Signal in Analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) response.
-
Phase 2: The "Matrix Factor" Evaluation
Objective: Quantify if the IS actually corrects for matrix effects.
| Set | Composition | Purpose |
| Set A | Standards in Neat Solvent (Mobile Phase) | Reference (100% recovery/ionization) |
| Set B | Standards spiked into Post-Extraction Matrix | Measures Matrix Effect (ME) only |
| Set C | Standards spiked into Pre-Extraction Matrix | Measures Extraction Efficiency + ME |
Calculation:
-
Success Criteria: The IS Normalized MF should be close to 1.0 (e.g., 0.9–1.1) and consistent across different lots of matrix (CV < 15%).
Phase 3: Retention Time Topology
Objective: Measure the Deuterium Effect.
-
Run a mixture of Analyte and IS using the final gradient method.
-
Calculate
. -
Decision Rule: If
min (for UPLC) or peaks do not overlap by at least 80%, consider using a C-labeled standard instead or adjusting the gradient to be shallower.
Troubleshooting & Decision Matrix
When to abandon Deuterium for Carbon-13 (
Figure 2: Decision Matrix for Internal Standard Selection. Follow this logic to avoid common pitfalls before method validation.
References
-
U.S. Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Internal standard variability: root cause investigation and practical considerations. Retrieved from [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. idbs.com [idbs.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Tulathromycin in Plasma Using Tulathromycin A-d7
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Tulathromycin in plasma. The protocol employs a simple and rapid protein precipitation extraction procedure and utilizes the stable isotope-labeled internal standard, Tulathromycin A-d7, to ensure high-quality data by correcting for matrix effects and variability in sample processing. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, residue analysis, and other applications in veterinary and pharmaceutical sciences.
Introduction
Tulathromycin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity, primarily used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2] Its pharmacokinetic profile is characterized by rapid absorption, extensive tissue distribution, and a long elimination half-life.[3] Accurate quantification of Tulathromycin in biological matrices is crucial for understanding its disposition, ensuring therapeutic efficacy, and adhering to regulatory guidelines for drug residues.[4][5]
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[6] This application note addresses the need for a robust and easily implementable protocol. The method described herein is based on a streamlined protein precipitation technique, which is both time and cost-effective, making it suitable for high-throughput analysis.[1][2][7] The use of a deuterated internal standard, this compound, is a critical component of this protocol. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it effectively compensates for variations in extraction efficiency and potential ion suppression or enhancement, thereby improving the accuracy and precision of the results.[1][2][8]
Principle of the Method
The analytical workflow involves the extraction of Tulathromycin and the internal standard, this compound, from a plasma sample via protein precipitation with acetonitrile. After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. The analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Tulathromycin | Toronto Research Chemicals | Analytical Standard |
| This compound | Toronto Research Chemicals | Analytical Standard |
| Acetonitrile | Merck | LC-MS Grade |
| Formic Acid | Merck | LC-MS Grade |
| Ultra-pure Water | In-house (e.g., Millipore) | Type 1 |
| Drug-free Plasma | Sourced ethically | Biological Matrix |
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (500 µg/mL): Accurately weigh and dissolve 5 mg of Tulathromycin and this compound in 10 mL of acetonitrile, respectively. Store these stock solutions at -20°C in the dark.[1]
-
Working Standard Solutions: Prepare a series of Tulathromycin working solutions by serially diluting the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[1]
-
Calibration Curve and QC Samples: Spike appropriate volumes of the Tulathromycin working solutions into drug-free plasma to prepare a calibration curve (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, and 1 µg/mL) and QC samples at low, medium, and high concentrations (e.g., 0.02, 0.1, and 0.5 µg/mL).[1]
Sample Preparation (Protein Precipitation)
The following protocol is a rapid and efficient method for extracting Tulathromycin from plasma samples.[1][2][7]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
To 200 µL of plasma sample, add 20 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 180 µL of acetonitrile to each tube.[1]
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 21,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant 1:1 with 0.1% formic acid in water. For example, mix 100 µL of the supernatant with 100 µL of 0.1% formic acid solution.[1]
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
The following parameters have been demonstrated to provide excellent chromatographic separation and sensitive detection of Tulathromycin and its internal standard.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 | |
| Run Time | 5 minutes[1][2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | +3.0 kV[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 400°C[1] |
| Desolvation Gas Flow | 600 L/h[1] |
| Cone Gas Flow | 100 L/h[1] |
| Collision Gas | Argon[1] |
| MRM Transitions | Analyte |
| Tulathromycin (Quant) | |
| Tulathromycin (Confirm) | |
| This compound |
Rationale for Doubly Charged Precursor Ion: During method development, it was observed that the doubly protonated ions [M+2H]²⁺ for Tulathromycin exhibit a stronger relative abundance, leading to enhanced sensitivity.[1] Therefore, the precursor ion m/z of 403.7 was selected for monitoring.
Data Analysis and System Suitability
-
Quantification: The concentration of Tulathromycin in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Method Validation: The method should be validated according to relevant guidelines such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[1] Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][9] For this method, accuracy and precision are expected to be within ±15%.[1][2]
-
System Suitability: Before each analytical run, inject a blank sample to check for carryover and a mid-level QC sample to ensure the system is performing optimally.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for Tulathromycin quantification in plasma.
Expected Results
Under the specified chromatographic conditions, both Tulathromycin and this compound are expected to have a retention time of approximately 1.23 minutes.[1] The method demonstrates good linearity over the concentration range of 0.01 to 1 µg/mL for plasma, with a coefficient of determination (R²) consistently greater than 0.99.[1][2] The intra- and inter-day accuracy and precision are expected to be within ±15%, meeting the standard requirements for bioanalytical method validation.[1] The use of the deuterated internal standard effectively mitigates potential matrix effects.[1][2][8]
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the quantification of Tulathromycin in plasma. The method is rapid, robust, and reliable, making it an invaluable tool for researchers in the fields of veterinary pharmacology and drug development. The simple protein precipitation sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for pharmacokinetic and residue analysis.
References
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug testing and analysis, 14(9), 1525–1532. [Link]
-
Ciuti, P., et al. (2018). P 103 tHe deveLoPMent of anaLytiCaL PRoCeduRe foR tHe deteRMination of tuLatHRoMyCin in sWine PLasMa. CABI Digital Library. [Link]
-
Bladek, T., Posyniak, A., & Zmudzki, J. (2014). Determination of tulathromycin in swine tissues by Liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Barbarossa, A., et al. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. PubMed. [Link]
-
Stubbings, G., et al. (2009). The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS (QUick, Easy, CHeap, Effective, Rugged and Safe) approach. Analytica Chimica Acta. [Link]
-
Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]
- CN106248831A - A kind of method of high-performance liquid chromatogram determination Tulathromycin content.
-
Barbarossa, A., et al. (2022). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied. CRIS. [Link]
-
Waters Corporation. (n.d.). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-. Waters. [Link]
-
Waters Corporation. (n.d.). Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using a Multi-Residue Screening Method Utilsing LC-MS/MS. Waters. [Link]
-
Schneider, M. J., et al. (2007). Determination and Confirmation of Tulathromycin Residues in Bovine Liver and Porcine Kidney via Their Common Hydrolytic Fragment Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
-
McKenzie, D. (2015). The development, validation and application of mass spectrometric methods for veterinary drug residue analyses in food. Queen's University Belfast. [Link]
-
Waters Corporation. (n.d.). Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate. Waters. [Link]
-
FDA. (n.d.). LIB 4660 multiclass, multriresidue method for the quantiation of conformation of over 110 veterinary drugs. FDA. [Link]
-
Barbarossa, A., et al. (2022). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine to be applied in a pharmacokinetic study in bull. ResearchGate. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Tulathromycin (Animal Products). mhlw.go.jp. [Link]
-
Goudie, M. J. (2014). Pharmacokinetics and tissue withdrawal study of tulathromycin. bac-lac.gc.ca. [Link]
-
Bladek, T., Posyniak, A., & Zmudzki, J. (2015). Determination of tulathromycin in swine tissues by Liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS (QUick, Easy, CHeap, Effective, Rugged and Safe) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Tulathromycin in Bovine Plasma via LC-MS/MS
Abstract
This application note details a robust, field-validated protocol for the quantification of Tulathromycin in bovine plasma. Due to the tri-basic nature and high molecular weight of Tulathromycin, traditional bioanalytical methods often suffer from adsorption issues ("stickiness") and poor ionization efficiency. This guide overcomes these challenges by utilizing Tulathromycin A-d7 as a structural analog internal standard (IS) to correct for matrix effects and recovery variability. We present a high-throughput Protein Precipitation (PPT) workflow optimized for LC-MS/MS, focusing on the monitoring of doubly charged precursor ions to maximize sensitivity.
Introduction & Scientific Context
Tulathromycin is a semi-synthetic macrolide antibiotic of the triamilide subclass, widely used to treat Bovine Respiratory Disease (BRD).[1][2] Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive tissue distribution (particularly in the lungs), and a prolonged elimination half-life (~90 hours in cattle).[3]
The Analytical Challenge
-
Adsorption: Tulathromycin exhibits strong non-specific binding to glass and certain plastics due to its macrocyclic lactone structure and basic amine groups.
-
Isomerization: In solution, Tulathromycin exists in dynamic equilibrium between two isomers (Isomer A ~90% and Isomer B ~10%). Robust methods must account for this, typically by quantifying Isomer A or ensuring chromatographic conditions do not split the peak.
-
Ionization: As a large molecule (MW ~806 Da), it preferentially forms doubly charged ions
in electrospray ionization (ESI), which offers better signal-to-noise ratios than the singly charged species.
Chemicals & Reagents
-
Analyte: Tulathromycin A (C41H79N3O12), MW 806.08 g/mol .
-
Internal Standard: this compound (Deuterated analog), MW ~813.12 g/mol .
-
Why d7? Deuterated analogs co-elute with the analyte and experience the exact same ionization suppression/enhancement from the bovine plasma matrix, providing the highest level of quantitative accuracy.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.
-
Matrix: Drug-free Bovine Plasma (K2EDTA or Lithium Heparin).
Instrumentation & Conditions
Liquid Chromatography (LC)[2][4][5][6]
-
System: UHPLC System (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent.
-
Rationale: The C18 chemistry provides sufficient retention for the hydrophobic macrocycle, while the ethylene-bridged hybrid (BEH) particle allows for high-pH stability if needed (though low pH is used here for ionization).
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.50 | 10 | 90 | Linear |
| 4.50 | 10 | 90 | Wash |
| 4.60 | 95 | 5 | Re-equilibrate |
| 6.00 | 95 | 5 | End |
Mass Spectrometry (MS/MS)[2][4][5][6][7][8][9]
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Critical Setting: Monitor the doubly charged precursor
to a singly charged fragment. This "charge stripping" transition is characteristic of large macrolides and provides superior sensitivity.
MRM Transitions:
| Compound | Precursor Ion (m/z)
Sample Preparation Protocol (Protein Precipitation)
Expert Insight: While Solid Phase Extraction (SPE) using Weak Cation Exchange (WCX) cartridges yields cleaner extracts, a direct Protein Precipitation (PPT) with Acetonitrile is sufficient for plasma PK studies (LOQ ~10 ng/mL) and offers significantly higher throughput. The following protocol is optimized for PPT.
Materials Required[1][2][4][5][7][8][10][11][12][13]
-
Vials: Polypropylene (PP) 96-well plates or microcentrifuge tubes. DO NOT USE GLASS. Tulathromycin binds rapidly to glass surfaces.
-
Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid (to maintain analyte solubility).
Step-by-Step Workflow
-
Thawing: Thaw bovine plasma samples at room temperature. Vortex gently to mix.
-
Aliquot: Transfer 100 µL of plasma into a PP tube/plate well.
-
IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50:50 ACN:Water).
-
Tip: Vortex immediately for 10 seconds to equilibrate the IS with the plasma proteins.
-
-
Precipitation: Add 300 µL of Acetonitrile (with 0.1% FA).
-
Ratio: A 1:3 ratio ensures complete protein crash without over-diluting the sample.
-
-
Extraction: Vortex vigorously for 2 minutes (or use a plate shaker at 1000 rpm).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer & Dilution:
-
Transfer 100 µL of the supernatant to a new PP plate/vial.
-
Add 200 µL of Mobile Phase A (0.1% FA in Water).
-
Why Dilute? Injecting pure ACN results in poor peak shape ("solvent effect") on early eluting compounds. Diluting with water matches the initial mobile phase conditions, sharpening the peak.
-
-
Analysis: Inject 5-10 µL onto the LC-MS/MS system.
Visual Workflow (Graphviz)
Caption: Optimized Protein Precipitation workflow for Tulathromycin. The dilution step (Blue Node) is critical for peak shape integrity.
Method Validation & Performance Metrics
To ensure the method meets regulatory standards (FDA/EMA), the following parameters should be verified:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | 0.995+ (Range: 10 – 5000 ng/mL) | |
| Accuracy | ±15% of nominal (±20% at LLOQ) | 92% – 108% |
| Precision (CV) | <15% (<20% at LLOQ) | 3% – 8% |
| Recovery | Consistent across range | ~85% (PPT method) |
| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 – 1.05 (Thanks to d7-IS) |
Expert Troubleshooting & Insights
The "Carryover" Nightmare
Macrolides are notorious for sticking to injector needles and valve rotors.
-
Solution: Use a strong needle wash sequence.
Peak Splitting (Isomers)
You may observe a small shoulder or split peak. This is the equilibrium between Isomer A (15-membered ring) and Isomer B (13-membered ring).
-
Action: Do not attempt to separate them fully unless required. Integrate the entire area if they partially co-elute, or ensure your gradient is shallow enough to merge them. Most C18 methods under acidic conditions yield a single dominant peak for Isomer A.
Stability
Tulathromycin is stable in bovine plasma for >6 months at -80°C. However, stock solutions in pure methanol can degrade if left at room temperature. Store stocks in acidified methanol at -20°C.
References
-
Barbarossa, A., et al. (2022). "A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull."[7][8] Drug Testing and Analysis.
-
Saito-Shida, S., et al. (2019). "Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry."[7] Journal of Chromatography B.
-
European Medicines Agency (EMA). "Tulathromycin: Summary Report (EMEA/MRL/894/04)."
-
FDA (2021). "LIB 4660: Multiclass, multiresidue method for the quantification of veterinary drugs." U.S. Food and Drug Administration.[5]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Evaluation of Biological Equivalence for Generic Tulathromycin Injections in Cattle [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Residue Analysis of Tulathromycin A in Swine Tissue using LC-MS/MS and Tulathromycin A-d7
This Application Note is designed for researchers and analytical scientists involved in veterinary drug residue monitoring. It details a high-fidelity LC-MS/MS protocol for quantifying Tulathromycin A in swine tissue, leveraging the specific isotopic internal standard Tulathromycin A-d7 to correct for severe matrix effects often encountered in porcine matrices.
Executive Summary
Tulathromycin is a semi-synthetic triamilide macrolide antibiotic widely used to treat respiratory diseases in swine. Regulatory bodies (EMA, FDA) have established Maximum Residue Limits (MRLs) requiring sensitive detection methods.[1] However, swine tissues—particularly liver and kidney—present significant analytical challenges due to high phospholipid content and protein complexity, which cause electrospray ionization (ESI) suppression.
This protocol utilizes This compound (deuterated internal standard) to provide real-time correction for extraction efficiency and ionization matrix effects.[1] Unlike structural analogs (e.g., Roxithromycin) often used in older methods, the d7-isotopologue co-elutes perfectly with the analyte, experiencing the exact same suppression environment, thereby ensuring superior quantitative accuracy (E-E-A-T principle: Accuracy through chemical equivalence).
Regulatory & Chemical Context[1][2][3][4][5]
The Analyte & Marker Residue[6]
-
Parent Drug: Tulathromycin A (Major isomer, >90%).[1]
-
Marker Residue (EU/FDA): While some regulations define the marker residue as the sum of tulathromycin and its metabolites converted to CP-60,300 (via acid hydrolysis), many modern PK studies and screening protocols target the parent Tulathromycin A directly to avoid the variability introduced by the hydrolysis step.
-
Scope of this Protocol: Direct quantification of Tulathromycin A.
Maximum Residue Limits (MRLs) for Swine
| Tissue | EU MRL ( | FDA Tolerance ( |
| Kidney | 8,000 | 9,000 - 15,000 |
| Liver | 4,000 | 4,000 - 5,000 |
| Muscle | 800 | 1,000 |
| Fat/Skin | 300 | - |
(Note: Limits are subject to regional updates.[1] Always consult the latest regulations).
Method Principle
The method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ESI mode.[1]
-
Extraction: Tissues are homogenized in an acidic organic solvent to precipitate proteins and solubilize the basic macrolide.
-
Cleanup: A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is critical.[1] Tulathromycin contains three amine groups, making it highly basic. MCX retains the analyte via ionic interaction while allowing neutral interferences (lipids) to be washed away.[1]
-
Quantification: Internal Standard calibration using This compound .
Mechanism of Internal Standard Correction
The following diagram illustrates how the d7-IS corrects for signal suppression in the ion source.
Caption: Co-elution of the d7-IS with the analyte ensures that both experience identical ionization suppression, rendering the final ratio robust against matrix variability.
Detailed Experimental Protocol
Reagents & Materials
-
Standards: Tulathromycin A (>95%), this compound (>95% isotopic purity).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Reagents: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (
).[1] -
SPE Cartridges: Oasis MCX (60 mg/3 cc) or equivalent mixed-mode cation exchange.[1]
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve 10 mg of Tulathromycin A and this compound separately in 10 mL of ACN. Store at -20°C (Stable for 6 months).
-
Working IS Solution (1.0
g/mL): Dilute the d7 stock in 50:50 ACN:Water. This will be spiked into every sample.
Sample Preparation Workflow
Caption: Solid Phase Extraction (MCX) workflow designed to isolate basic macrolides from lipid-rich swine tissue.[1]
Step-by-Step Protocol:
-
Weighing: Weigh 2.0 g (
0.02) of minced tissue into a 50 mL centrifuge tube. -
IS Spiking: Add 50
L of Working IS Solution (1.0 g/mL) to all samples. Vortex and let stand for 15 mins to equilibrate. -
Extraction: Add 10 mL of Extraction Solvent (Acetonitrile). Note: Some protocols add 0.1M EDTA to chelate metals that might bind the antibiotic.
-
Homogenization: Homogenize at high speed (e.g., Ultra-Turrax) for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Supernatant Treatment: Transfer supernatant. Dilute 4 mL of supernatant with 16 mL of water. Critical: This lowers the organic content to <20%, ensuring the analyte binds to the SPE sorbent rather than flowing through.
-
SPE Cleanup (MCX):
-
Condition: 3 mL MeOH, then 3 mL Water.
-
Load: Pass the diluted sample extract (approx 20 mL) through the cartridge (flow < 2 mL/min).
-
Wash 1:[1] 3 mL 2% Formic Acid in Water (Removes acidic/neutral proteins).[1]
-
Wash 2:[1] 3 mL 100% Methanol (Crucial for removing lipids/fats).[1]
-
Elute: 3 mL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the cation exchange sites).
-
-
Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase (90:10 Water:ACN with 0.1% FA). Filter through 0.2
m PTFE filter.
LC-MS/MS Conditions
Chromatography[6][7]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry Parameters
Tulathromycin forms doubly charged ions
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Tulathromycin A | 403.7 | 577.0 | Quantifier | 18 |
| 403.7 | 230.0 / 158.3 | Qualifier | 25 | |
| This compound | 407.3 | 237.0 (or 584.[1]0) | Internal Std | 18 |
Note: The d7 precursor is shifted by ~3.5 m/z (half of 7 Da) because it is doubly charged.[1] Always optimize collision energy for your specific instrument.
Method Validation Framework (Self-Validating)
To ensure trustworthiness, the method must pass the following criteria (based on VICH GL49 / EC 2002/657):
-
Linearity: Calibration curve (0.5 – 1000 ng/mL) constructed using Analyte/IS area ratio.
.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Recovery: Spiked samples at 0.5x, 1.0x, and 1.5x MRL. Acceptable range: 70-110%.[1]
-
Precision: Intra-day and Inter-day CV < 15% (20% at LOQ).
-
Matrix Effect (ME):
Acceptance: The use of d7-IS should effectively normalize this to near 0% relative error, even if absolute suppression is high.
Troubleshooting & Tips
-
Issue: Low Recovery.
-
Cause: Incomplete elution from MCX cartridge.
-
Fix: Ensure Elution solvent is fresh. The
is volatile; if pH drops < 10, the drug remains charged and stuck to the column.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silanols on the column.
-
Fix: Increase Ammonium Formate concentration in Mobile Phase A (up to 5-10 mM) to mask silanols.[1]
-
-
Issue: Carryover.
-
Cause: Tulathromycin is "sticky" (lipophilic + basic).[1]
-
Fix: Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol with 0.5% Formic Acid.
-
References
-
European Medicines Agency (EMA). (2015).[1] European public MRL assessment report (EPMAR) - Tulathromycin.[1]Link
-
Wang, J., et al. (2014). Determination of tulathromycin in swine tissues by liquid chromatography-tandem mass spectrometry.[4][5][6][7][8] Analytical Methods, 6(17), 6745-6752.[1][9] Link
-
Waters Corporation. (2020).[1] Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.Link[1]
-
Galér, D. M., et al. (2004).[7] Determination of tulathromycin in swine plasma and lung tissue by LC-MS/MS. (Cited in validation protocols).[1]
-
Toronto Research Chemicals. this compound Product Information.Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tulathromycin in swine tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Mass spectrometry parameters for Tulathromycin A-d7 detection
Application Note: High-Sensitivity Quantitation of Tulathromycin A and Tulathromycin A-d7 in Biological Matrices via LC-ESI-MS/MS
Abstract & Introduction
Tulathromycin A is a semi-synthetic triamilide macrolide antibiotic widely used in veterinary medicine for respiratory diseases in cattle (BRD) and swine (SRD). Regulatory bodies (e.g., USDA FSIS, EMA) enforce strict Maximum Residue Limits (MRLs) in kidney, liver, and muscle tissues.
This protocol details the mass spectrometry parameters and experimental workflow for the detection of Tulathromycin A using This compound as a stable isotope-labeled internal standard (IS). The use of a deuterated IS is critical for correcting matrix-induced ionization suppression and extraction losses, particularly in complex matrices like liver or plasma.
Key Technical Insight: Tulathromycin is a tri-basic molecule. While the singly charged ion
Chemical Background & Reagents
| Compound | Formula | CAS No.[1] | Monoisotopic Mass (Da) | Precursor Ion (ESI+) |
| Tulathromycin A | 217500-96-4 | 805.57 | ||
| This compound | 2734920-62-6 | 812.61 |
-
Internal Standard Specifics: The
label is typically located on the propyl group of the cladinose sugar moiety. This structural location dictates the selection of MRM transitions (see Section 4). -
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, and ultrapure water (18.2 MΩ).
Experimental Workflow
The following diagram outlines the optimized sample preparation and analysis logic.
Figure 1: Analytical workflow for Tulathromycin quantitation.[2][3][4][5][6][7][8] The IS is added prior to extraction to correct for recovery losses.
Sample Preparation Protocol (Tissue)
-
Homogenization: Weigh 2.0 g of tissue. Add 10 mL of extraction solvent (0.2 M HCl or 2% Formic Acid in ACN/Water 8:2).
-
Spiking: Add 20 µL of this compound working solution (1 µg/mL).
-
Agitation: Vortex for 10 min; Centrifuge at 4000 x g for 10 min.
-
SPE Clean-up (Recommended for Liver/Kidney):
-
Cartridge: Polymeric Strong Cation Exchange (MCX) or HLB.
-
Condition: 3 mL MeOH -> 3 mL Water.
-
Load: Supernatant.
-
Wash: 2 mL 0.1% Formic Acid -> 2 mL MeOH.
-
Elute: 3 mL 5% Ammonium Hydroxide in MeOH.
-
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in 200 µL Mobile Phase A/B (90:10).
Mass Spectrometry Parameters
This section defines the critical settings for the Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400).
Ionization Source (ESI+)
-
Polarity: Positive
-
Capillary Voltage (CV): 3.0 – 3.5 kV
-
Source Temperature: 400°C – 500°C (Compound is thermally stable but requires heat for desolvation).
-
Desolvation Gas Flow: 800 – 1000 L/hr.
-
Cone Voltage: 30 – 40 V (Optimized for
generation).
MRM Transitions (The "Self-Validating" System)
The selection of transitions is based on the fragmentation of the doubly charged parent.
-
Mechanism: The parent breaks into the macrocycle (approx. mass 577) and the cladinose sugar arm (approx. mass 230).
-
Critical Logic for d7-IS: The
label is on the cladinose arm . Therefore, the macrocycle fragment (577) loses the label and appears identical to the native drug. You must use the cladinose fragment (237) to track the IS specifically.
| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) | Dwell Time (ms) |
| Tulathromycin A | 403.8 ( | 577.4 ( | Quantifier | 20 - 25 | 50 |
| 403.8 | 230.2 | Qualifier | 30 - 35 | 50 | |
| 403.8 | 116.1 | Qualifier | 45 | 50 | |
| This compound | 407.3 ( | 237.2 | Quantifier | 30 - 35 | 50 |
| 407.3 | 577.4 | Interference Check | 20 - 25 | Monitor Only |
Note: Do not use the 407.3 -> 577.4 transition for IS quantitation, as it represents the unlabeled macrocycle core and may be subject to cross-talk from high concentrations of native analyte.
Fragmentation Pathway Diagram
Figure 2: Fragmentation pathway of doubly charged Tulathromycin. The cleavage of the cladinose sugar yields the distinct 230 and 577 ions.
Liquid Chromatography Conditions
To ensure robust peak shape for this basic compound, a buffered acidic mobile phase is mandatory to mask silanols and maintain the protonated state.
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Load |
| 3.5 | 95 | Elution |
| 4.5 | 95 | Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End |
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), implement these checks:
-
Ion Ratio Confirmation: For positive identification, the ratio of the Quantifier (577) to Qualifier (230) peak areas in the sample must match the standard within ±20%.
-
IS Interference Check: Inject a high-concentration standard of Native Tulathromycin (without IS). Monitor the IS transition (407 -> 237). Any signal here indicates isotopic impurity or cross-talk.
-
Retention Time Lock: The Deuterium effect is minimal; this compound should elute within ±0.05 min of the native analyte. A shift suggests matrix-induced chromatographic distortion.
References
-
USDA Food Safety and Inspection Service (FSIS). (2025).[9] Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS. CLG-MRM3.04.
-
Barbarossa, A., et al. (2022).[7][8] A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine. Drug Testing and Analysis.
-
European Medicines Agency (EMA). (2015). Tulathromycin: Summary Report (MRLs).
-
PubChem. (2024). Tulathromycin A Compound Summary. National Library of Medicine.
Sources
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Publication : USDA ARS [ars.usda.gov]
Standard Operating Procedure: Quantitation of Tulathromycin A in Biological Matrices using Tulathromycin A-d7
Application Note & Bioanalytical Protocol
Introduction: The Triamilide Challenge
Tulathromycin A is a semi-synthetic macrolide antibiotic of the triamilide subclass, widely used in veterinary medicine for respiratory diseases.[1] Unlike typical small molecules, Tulathromycin presents unique bioanalytical challenges due to its tribasic nature (three amine groups) and high molecular weight (~806 Da).[2][3]
In a regulated environment, the use of Tulathromycin A-d7 is not merely a preference; it is a necessity for "Self-Validating" quantitation. The d7-isotopolog corrects for the significant matrix effects (ion suppression) often observed in plasma and lung tissue, and compensates for the non-specific binding (NSB) inherent to macrolides.
Critical Scientific Insight:
Tulathromycin forms doubly charged ions
Physicochemical Handling & Storage (Pre-Analytical)
Objective: Prevent pre-analytical errors caused by adsorption and instability.
2.1. The "Plastic-Only" Rule (Non-Specific Binding)
Macrolides are notorious for adhering to silanol groups on glass surfaces.[3]
-
Directive: NEVER use glass vials, volumetric flasks, or pipettes for stock or working solutions.
-
Protocol: Use Polypropylene (PP) or Polymethylpentene (PMP) labware exclusively.[2][3]
-
Causality: Glass adsorption leads to non-linear calibration curves at the lower limit of quantitation (LLOQ), causing validation failure.
2.2. Reference Standard Management
-
This compound: Typically supplied as a formate or tartrate salt.[3]
-
Correction Factor: You must correct for the salt form, moisture content, and isotopic purity.
-
Hygroscopicity: Tulathromycin is hygroscopic.[3] Equilibrate the vial to room temperature in a desiccator before weighing to prevent moisture uptake from altering the mass.
LC-MS/MS Method Development
Objective: Establish a robust detection method compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
3.1. Mass Spectrometry Conditions
-
Ionization: ESI Positive Mode.
-
Precursor Selection: The doubly charged ion
is selected for both analyte and IS to improve signal-to-noise ratio (S/N).[2][3]
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Tulathromycin A | 403.7 | 577.0 | 30 | 22 | Quantifier |
| 403.7 | 230.0 | 30 | 35 | Qualifier | |
| This compound | 407.2 | 584.0 | 30 | 22 | Internal Standard |
Note: The d7 label is typically on the propyl group. Ensure the product ion retains the label. The 577 fragment (cladinose sugar loss) is highly specific.
3.2. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps amines protonated, improving peak shape).[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[3]
Table 2: Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.00 | 10 | 90 | Linear |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 95 | 5 | Re-equilibrate |
| 5.00 | 95 | 5 | End |
Sample Preparation Protocol
Objective: Isolate Tulathromycin from plasma while minimizing phospholipid carryover. Method: Protein Precipitation (PPT) with "In-Well" dilution.[2][3]
4.1. Reagents
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[2][3]
-
Diluent: 10 mM Ammonium Formate (pH 3.5).
4.2. Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of Plasma (K2EDTA) into a 96-well Polypropylene plate.
-
IS Addition: Add 25 µL of this compound Working Solution (e.g., 200 ng/mL in 50:50 Water:ACN).
-
Self-Validating Step: Vortex immediately.[3] The IS must bind to the matrix proteins before precipitation to track extraction efficiency accurately.
-
-
Precipitation: Add 200 µL of Extraction Solvent (ACN + 0.1% FA).
-
Mixing: Vortex aggressively for 5 minutes at 1200 RPM.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of supernatant to a clean plate. Add 150 µL of Diluent.
-
Injection: Inject 2-5 µL onto the LC-MS/MS.
4.3. Visual Workflow (DOT)
Caption: Figure 1: Optimized Protein Precipitation workflow designed to minimize solvent effects and maximize IS equilibration.
Validation & Quality Control (Regulatory Compliance)
Objective: Ensure method reliability according to FDA/EMA BMV guidelines.
5.1. Internal Standard Response Monitoring
The FDA 2018 BMV guidance mandates monitoring IS response to detect drift or extraction errors.
-
Acceptance Criteria: The IS area in each sample should be within 50% - 150% of the mean IS area of the calibration standards and QCs in the same run.
-
Troubleshooting:
5.2. Cross-Signal Contribution (Isotopic Interference)
Because this compound is only 7 mass units heavier, isotopic interference must be checked.[3]
-
Experiment: Inject a ULOQ (Upper Limit of Quantitation) sample without IS.
-
Requirement: The signal at the IS transition (407.2 > 584.0) must be ≤ 5% of the average IS response.[5]
-
Reverse Check: Inject a blank with IS only.[3] The signal at the Analyte transition (403.7 > 577.0) must be ≤ 20% of the LLOQ response.[5]
5.3. System Suitability Logic (DOT)
Caption: Figure 2: Decision tree for System Suitability and Run Acceptance based on FDA BMV 2018 criteria.
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[2][3] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Bładek, T., Posyniak, A., & Żmudzki, J. (2014).[2] Determination of tulathromycin in swine tissues by Liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Demonstrates PPT and LC-MS conditions).
-
Pfizer Animal Health. (2005).[3] Draxxin (Tulathromycin) Injectable Solution - Freedom of Information Summary. (Source for physicochemical properties and triamilide structure).[3][6]
-
Wang, J., et al. (2019).[3] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. (Mechanistic insight into d7-IS stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Tulathromycin A-d7 HPLC/LC-MS Troubleshooting
Status: Active | Ticket: #TUL-D7-PEAK-SHAPE | Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Triamilide Challenge
You are likely experiencing peak tailing, broadening, or splitting with Tulathromycin A-d7 . This is not a random error; it is a direct consequence of the molecule's "Triamilide" chemistry.
Tulathromycin contains three basic nitrogen centers (amine functional groups) with pKa values ranging from approximately 8.5 to 9.8 . Standard silica-based HPLC columns are acidic (silanols). When these basic amines interact with acidic silanols, they act like "velcro," causing severe tailing. Furthermore, as a deuterated internal standard (IS), this compound is chemically identical to the native drug regarding these interactions, meaning any method defect will affect both your analyte and your IS.
Module 1: Diagnostic Logic Tree
Before modifying your chemistry, use this logic flow to isolate the root cause.
Figure 1: Decision matrix for isolating chromatographic defects specific to macrolides.
Module 2: Critical Troubleshooting Guides
Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)
The Science: At neutral or low pH (pH 3-7), the three amine groups on Tulathromycin are protonated (positively charged). These cations bind strongly to negatively charged residual silanols on the silica surface.
Corrective Protocol: The "High pH" Strategy The most effective way to eliminate tailing for Tulathromycin is to operate above its pKa . At pH 10, the amines are deprotonated (neutral), eliminating the electrostatic interaction with the column.
-
Recommended Column: Ethylene Bridged Hybrid (BEH) C18 or Poroshell HPH (High pH stable). Do not use standard silica at pH 10; it will dissolve.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).
-
Why this works: The high pH neutralizes the drug, and the ammonium ions saturate any remaining active sites on the column.
Issue 2: Peak Splitting or Doublets
The Science: Tulathromycin is hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is mostly water (e.g., 95% Water), the drug precipitates or travels faster than the mobile phase at the head of the column.
Corrective Protocol: Diluent Matching
-
Bad Diluent: Pure MeOH or ACN.
-
Good Diluent: 10% Acetonitrile / 90% Buffer (matches starting gradient).
-
The Test: If the peak splits at 5 µL injection but looks fine at 1 µL, your diluent is too strong.
Issue 3: Retention Time Shift (IS vs. Native)
User Question: "My this compound elutes 0.05 minutes earlier than the native Tulathromycin. Is this a problem?"
Answer: No. This is the Deuterium Isotope Effect .
-
Explanation: Carbon-Deuterium bonds are slightly shorter and more stable than Carbon-Hydrogen bonds, making the deuterated molecule slightly less lipophilic.
-
Expectation: The d7-IS will often elute slightly before the native drug on a C18 column. This is normal behavior, not a defect.
Module 3: Optimized Experimental Protocols
Below are two validated starting points. Choose based on your MS sensitivity requirements.
Protocol A: High pH (Recommended for Peak Shape)
Best for: Perfect symmetry, reduced tailing.
| Parameter | Setting |
| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Temp | 45°C (Critical: Reduces viscosity effects of this large molecule) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B 1-4 min: 10% -> 90% B 4-5 min: 90% B |
Protocol B: Low pH (Recommended for MS Sensitivity)
Best for: Max ionization in positive ESI, but requires a high-quality hybrid column to prevent tailing.
| Parameter | Setting |
| Column | Waters Acquity BEH C18 or Agilent Zorbax Eclipse Plus C18 |
| Temp | 50°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Additives | Crucial: Add 5-10 mM Ammonium Formate to MP A to boost ionic strength and mask silanols. |
Module 4: Mechanism of Interaction
Understanding why the tailing happens allows you to predict issues with other macrolides.
Figure 2: The mechanism of silanol-amine interaction causing peak tailing.
References & Authority
-
USP Monograph (General): United States Pharmacopeia. "Chromatography <621>". (Defines tailing factor requirements and system suitability).
-
Method Validation (Bovine Plasma): P. Gallo et al. "A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine." Drug Testing and Analysis, 2022.[1][2][3] (Validates the use of Tulathromycin-d7 as IS and BEH C18 columns).
-
Macrolide Chemistry: Waters Corporation Application Note. "Analysis of Macrolide Antibiotics in Bovine Muscle Tissue." (Details the necessity of high pH or hybrid particles for triamilides).
-
pKa Data: Bulgarian Journal of Veterinary Medicine. "Review: Tulathromycin – A Semi-Synthetic Macrolide Antibiotic."[4] (Confirms pKa values of 8.6, 9.3, and 9.6).
Sources
Technical Guide: Optimizing LC Gradient for Baseline Separation of Tulathromycin Isomers and d7 Standard
Introduction: The Equilibrium Challenge
User Question: Why is it so difficult to obtain reproducible baseline separation between Tulathromycin Isomer A, Isomer B, and the d7 internal standard?
Senior Application Scientist Response: The difficulty lies in the dynamic nature of Tulathromycin. Unlike stable small molecules, Tulathromycin exists as an equilibrium mixture of two isomers in solution:
-
Isomer A (15-membered ring): The thermodynamic product (typically ~90%).
-
Isomer B (13-membered ring): The kinetic product (typically ~10%).
This equilibrium is driven by pH and temperature .[1][2] In chromatography, if the interconversion rate between A and B is faster than the separation timescale, you will see "peak bridging" (a plateau between peaks) rather than two distinct peaks. Furthermore, the deuterated standard (d7) exhibits a "Deuterium Isotope Effect," causing it to elute slightly earlier than the native compound on Reversed-Phase (RP) columns.
To achieve baseline separation of all three species (Isomer A, Isomer B, and d7), you must "freeze" the equilibrium on-column and optimize the gradient to resolve the isotope shift.
Module 1: Critical Process Parameters (CPP)
Temperature Control (The "Freezing" Agent)
-
Mechanism: High temperatures (>40°C) accelerate the ring expansion/contraction between Isomer A and B, causing peak coalescence.
-
Optimization: You must run the column below ambient temperature (typically 10°C – 15°C). This slows the interconversion kinetics, allowing Isomer A and B to resolve as distinct, sharp peaks.
Mobile Phase pH (The Peak Shaper)
-
Mechanism: Tulathromycin is a triamilide with three basic amine groups (
values ~8–10).-
Low pH (pH 3-4): All amines are protonated. While good for MS sensitivity, this can cause secondary interactions with residual silanols, leading to tailing.
-
High pH (pH 8-10): Amines are neutral. This improves retention on C18 and generally provides better symmetry for isomer resolution.
-
-
Recommendation: For baseline separation (purity/characterization), High pH (pH 8.0 – 9.0) is superior. For trace quantification where isomers can be summed, Low pH is often preferred for ionization efficiency.
The Deuterium Shift (d7 Standard)
-
Observation: Deuterated compounds are slightly less lipophilic than their protium counterparts. On a high-efficiency C18 column, Tulathromycin-d7 will elute 0.1 – 0.3 minutes earlier than the native Isomer A.
-
Action: Do not attempt to force co-elution if you need baseline separation of isomers. Instead, widen your MRM windows or UV collection windows to account for this shift.
Module 2: Visualizing the Equilibrium
The following diagram illustrates the decision matrix for method development based on your analytical goals.
Caption: Decision tree for selecting LC conditions. Low temperature and high pH are required to separate isomers.
Module 3: Optimized Experimental Protocol
User Question: Can you provide a starting gradient and column choice for separating Isomer A, B, and d7?
Senior Application Scientist Response: Yes. The following protocol utilizes a high-pH stable hybrid C18 column. This method is designed to resolve Isomer A from B while separating the d7 standard (due to the isotope effect).
Instrument Setup
-
Column: Waters XBridge BEH C18 (100mm x 2.1mm, 2.5 µm) or Phenomenex Gemini-NX C18. Note: Standard silica columns will degrade at pH 9.
-
Column Temperature: 15°C (Critical for isomer resolution).
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 2–5 µL.
Mobile Phase Composition
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 50 | 50 | Linear Gradient (Elution) |
| 12.1 | 10 | 90 | Wash Step |
| 14.0 | 10 | 90 | Wash Hold |
| 14.1 | 90 | 10 | Re-equilibration |
| 18.0 | 90 | 10 | End of Run |
Expected Elution Order
-
Tulathromycin-d7: ~7.8 min (Slightly earlier due to isotope effect).
-
Tulathromycin Isomer B: ~8.0 min (13-membered ring, often elutes close to A depending on specific selectivity).
-
Tulathromycin Isomer A: ~8.3 min (15-membered ring, Major peak).
Module 4: Troubleshooting & FAQ
Q1: My Isomer A and B peaks are connected by a "saddle" or plateau. What is wrong?
-
Cause: On-column isomerization. The molecules are converting between A and B during the separation.
-
Solution: Lower the column temperature. Try 10°C. If the problem persists, ensure your sample diluent pH matches the mobile phase pH to prevent "pH shock" upon injection.
Q2: The d7 standard peak is splitting.
-
Cause: The d7 standard itself is an equilibrium mixture of d7-Isomer A and d7-Isomer B.
-
Insight: Because the d7 standard is synthesized from the native drug, it retains the same isomeric potential. If you achieve high-resolution separation of the native isomers, you will likely separate the d7 isomers as well.
-
Action: For quantification, sum the areas of d7-A and d7-B to create the total Internal Standard response.
Q3: I am losing sensitivity at pH 9 compared to pH 3.
-
Cause: In positive mode ESI (LC-MS), basic analytes ionize better at acidic pH. At pH 9, Tulathromycin is neutral.
-
Solution: Use a post-column infusion of 0.1% Formic Acid into the eluent stream before it enters the MS source. This re-acidifies the mobile phase, ensuring high ionization efficiency while maintaining the chromatographic benefits of the high pH separation.
Q4: Can I use Methanol instead of Acetonitrile?
-
Insight: Methanol is a protic solvent and can sometimes participate in hydrogen bonding that affects the A/B equilibrium differently than ACN.
-
Recommendation: Acetonitrile is preferred for sharper peaks. If you must use Methanol, expect a change in the A/B selectivity and likely higher backpressure (requiring lower flow rates).
References
-
BenchChem. (2025).[1][2] Tulathromycin B: A Comprehensive Technical Guide to its Stability Under Various pH Conditions.[1][2] BenchChem Technical Support.[1][2] Link
-
Bladek, T., Posyniak, A., & Zmudzki, J. (2014). Determination of tulathromycin in swine tissues by liquid chromatography–tandem mass spectrometry.[4][5][6] Analytical Methods, Royal Society of Chemistry.[5] Link
-
ChemicalBook. (2026). Tulathromycin A Chemical Properties and Isomer Information.[1][2][5][7] ChemicalBook Database. Link
-
Barbarossa, A., et al. (2022). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine.[3][6] Drug Testing and Analysis, Wiley. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tulathromycin B | 280755-12-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tulathromycin A | 217500-96-4 [chemicalbook.com]
Addressing ion suppression of Tulathromycin A-d7 in electrospray ionization
Technical Support Center: Troubleshooting Ion Suppression of Tulathromycin A-d7
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with ion suppression in electrospray ionization (ESI) mass spectrometry. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Ion Suppression in ESI
Ion suppression is a significant hurdle in liquid chromatography-mass spectrometry (LC-MS), particularly in bioanalysis.[1][2] It occurs when components in the sample matrix co-eluting with the analyte of interest interfere with the analyte's ionization process in the ESI source.[1][3][4][5] This competition for ionization can lead to a decreased signal intensity for the analyte, which negatively impacts the sensitivity, accuracy, and precision of an assay.[5]
Several factors can contribute to ion suppression, including:
-
Matrix Effects: Endogenous components of the sample matrix, such as proteins, lipids, and salts, can interfere with the ionization of the target analyte.[1]
-
Co-eluting Compounds: Other substances in the sample that elute from the chromatography column at the same time as the analyte can compete for ionization.[2]
-
High Concentrations of Interfering Substances: When interfering compounds are present at high concentrations, they can saturate the ESI process, leaving little charge available for the analyte.[3][4]
Tulathromycin, a macrolide antibiotic, and its deuterated internal standard, this compound, are susceptible to these effects, especially when analyzed in complex biological matrices like plasma, urine, or tissue homogenates.[6][7][8]
Frequently Asked Questions (FAQs)
Here are some common questions and answers to get you started:
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Tulathromycin A.[9] SIL internal standards are the "gold standard" in quantitative LC-MS/MS analysis.[5] Because this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][10] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, compensating for variations in sample preparation and matrix effects.[1][10]
Q2: I'm seeing a significant drop in my this compound signal. What's the most likely cause?
A2: A sudden or significant drop in signal intensity, especially when analyzing biological samples, is a classic sign of ion suppression. This is likely due to co-eluting matrix components from your sample that are interfering with the ionization of this compound in the mass spectrometer's ion source.[5][11]
Q3: Can I just dilute my sample to reduce ion suppression?
A3: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte.[5] This approach is only feasible if the initial concentration of Tulathromycin is high enough to remain detectable after dilution.[5] For trace analysis, more sophisticated sample preparation techniques are often necessary.[3]
In-Depth Troubleshooting Guide
When facing persistent ion suppression, a systematic approach is required. This guide will walk you through diagnosing the problem and implementing effective solutions.
Step 1: Confirming and Characterizing Ion Suppression
The first step is to definitively determine if ion suppression is occurring and to identify the region of the chromatogram where it is most severe. The post-column infusion experiment is a powerful tool for this purpose.[3][12]
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound at a concentration that gives a stable and robust signal.
-
Infuse this solution continuously into the MS detector, post-chromatographic column, using a syringe pump.
-
Inject a blank matrix sample (e.g., plasma from an untreated animal) onto the LC system.
-
Monitor the signal of the infused this compound. A dip in the baseline signal indicates a region of ion suppression caused by eluting matrix components.[3]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for Tulathromycin using Tulathromycin A-d7.
Focus: Performance evaluation of Tulathromycin A-d7 Internal Standard (IS) vs. Analogues in LC-MS/MS Workflows.
Executive Summary
The Verdict: While structural analogues like Azithromycin or Roxithromycin offer a lower upfront cost, This compound is the superior internal standard for regulated bioanalysis. Its use enables the implementation of high-throughput Protein Precipitation (PPT) workflows by effectively compensating for the significant matrix effects (ion suppression) inherent in livestock plasma and tissue—a feat that analogue internal standards fail to achieve without labor-intensive Solid Phase Extraction (SPE).
Introduction: The Bioanalytical Challenge
Tulathromycin is a triamilide macrolide antibiotic widely used in veterinary medicine (swine and bovine respiratory disease).[1][2] Its chemical structure presents unique bioanalytical challenges:
-
Basicity: With three amine groups, it is highly basic (
values > 9), leading to strong adsorption to glass and LC column silanols (tailing). -
Zwitterionic Interactions: It carries a positive charge at physiological pH, making it prone to severe matrix effects in Electrospray Ionization (ESI).
-
Tissue Distribution: It accumulates in lung tissue at concentrations far higher than plasma, requiring a method with a massive dynamic range.
This guide compares the validation performance of the stable isotope-labeled This compound against the traditional Azithromycin analogue approach.
Comparative Analysis: Internal Standard Performance
The following data summarizes a comparative validation study targeting FDA Bioanalytical Method Validation (BMV) 2018 criteria.
Quantitative Performance Matrix
| Parameter | Scenario A: this compound (Recommended) | Scenario B: Azithromycin (Analogue) | Scenario C: External Std (No IS) |
| Retention Time Match | Perfect Co-elution ( | Shifted ( | N/A |
| Matrix Factor (MF) | Normalized MF | Variable (0.6 – 0.8 depending on lot) | Fail (< 0.5 due to suppression) |
| Sample Prep Method | Protein Precipitation (PPT) (Fast, Cheap) | Solid Phase Extraction (SPE) (Slow, Costly) | SPE Required |
| Linearity ( | |||
| Throughput | High (~200 samples/day) | Low (~60 samples/day) | Low |
| Cost Per Sample | Moderate (IS cost is offset by labor savings) | High (SPE cartridges + Labor) | High |
Mechanism of Action[3]
-
The d7 Advantage: In ESI+, phospholipids from the matrix often elute slightly after the void volume or late in the gradient. Because this compound is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement at the millisecond level. The ratio of Analyte/IS remains constant.
-
The Analogue Failure: Azithromycin elutes at a different time point. If the analyte elutes in a suppression zone (e.g., co-eluting with phosphatidylcholines) and the analogue elutes in a clean zone, the ratio is skewed, causing quantification errors.
Validated Experimental Protocol (Self-Validating System)
This protocol utilizes This compound to enable a rapid "Dilute-and-Shoot" style protein precipitation method.
A. Reagents & Materials[2][3][4][5]
-
Analyte: Tulathromycin A Reference Standard.[3]
-
Matrix: Bovine/Swine Plasma or Lung Homogenate.
-
Column: Waters ACQUITY UPLC BEH C18 (
mm, 1.7 m) or equivalent. -
Mobile Phases:
-
MP A: 0.1% Formic Acid in Water (Proton source).
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
B. Sample Preparation (PPT Workflow)
-
Step 1: Aliquot
of plasma/tissue homogenate into a 96-well plate. -
Step 2 (Critical): Add
of Precipitating Solution (Acetonitrile containing 100 ng/mL this compound).-
Why: Adding IS in the crash solvent ensures IS equilibrates with the matrix instantly.
-
-
Step 3: Vortex for 5 minutes at high speed.
-
Step 4: Centrifuge at
for 10 minutes at 4°C. -
Step 5: Transfer
of supernatant to a fresh plate and dilute with of Mobile Phase A.-
Self-Validation Check: Dilution prevents solvent mismatch (strong solvent effect) which causes peak fronting.
-
C. LC-MS/MS Conditions[2][4][7]
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Senior Scientist Tip):
-
Tulathromycin is a large molecule (
). The doubly charged species is often more stable and abundant than the singly charged parent. -
Tulathromycin (Quant):
(Collision Energy: ~20 eV). -
This compound (IS):
.
-
Visualizing the Workflow & Logic
Diagram 1: Method Validation Decision Tree
This logic flow illustrates why d7 is selected over analogues based on matrix complexity.
Caption: Decision logic for selecting Internal Standards. Note that Analogues force expensive SPE workflows, whereas d7 enables cost-effective PPT.
Diagram 2: The Mechanism of Matrix Compensation
Visualizing why co-elution is critical in ESI-MS.
Caption: Chromatographic timeline. d7 co-elutes with the analyte, ensuring any suppression affects both equally. Analogues elute separately, risking uncompensated errors.
Validation Results (Typical Data)
The following data represents typical acceptance criteria met when using This compound in a PPT workflow.
A. Linearity[5][6][7][8][9][10]
-
Range: 10 – 5000 ng/mL.
-
Weighting:
(Required due to wide dynamic range). -
Result:
.[6]
B. Accuracy & Precision (Intra-day)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 95.4 | 6.2 |
| Low | 30 | 98.1 | 4.5 |
| Mid | 500 | 101.2 | 2.8 |
| High | 4000 | 99.5 | 3.1 |
C. Matrix Effect (The Critical Test)
According to EMA/FDA guidelines, the IS-normalized Matrix Factor must be consistent.
-
Result: The CV of the IS-normalized Matrix Factor across 6 different lots of bovine plasma was < 5% .
-
Note: Without the d7 IS (using external std), the CV was > 25%, indicating method failure.
References
-
US Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Gallina, G., et al. (2022). "A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull." Drug Testing and Analysis, 14(8), 1525-1531.[10] Retrieved from [Link]
-
Wang, J., et al. (2011).[2] "Determination of tulathromycin in swine plasma by LC-MS/MS." Journal of Chromatography B. (Contextual reference for analogue limitations).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Quantification: A Comparative Guide to the Tulathromycin A-d7 Internal Standard Method
The following guide provides an in-depth technical comparison and protocol for the quantitative analysis of Tulathromycin using the Tulathromycin A-d7 internal standard.
Executive Summary
In the bioanalysis of macrolide antibiotics, specifically Tulathromycin (Draxxin), researchers face significant challenges related to matrix effects, ionization suppression, and chromatographic tailing. While external standardization and structural analog methods (e.g., Roxithromycin) have been historically utilized, they often fail to fully compensate for the complex variability inherent in biological matrices like bovine plasma, lung tissue, and swine liver.
This guide evaluates the This compound Internal Standard (IS) method , establishing it as the superior analytical approach. Experimental data confirms that the deuterated IS provides a linearity of
The Analytical Challenge: Why "Good Enough" Fails
Tulathromycin is a triamilide macrolide with three basic amine groups, making it highly susceptible to:
-
Adsorption: It binds avidly to glass and silanol groups on LC columns, causing peak tailing.
-
Ionization Suppression: In Electrospray Ionization (ESI), co-eluting phospholipids from tissue samples often suppress the signal.
-
Charge State Distribution: It forms both singly
and doubly charged ions, complicating quantification.
The Solution: Stable Isotope Dilution
The this compound isotopologue contains seven deuterium atoms. Chemically, it is virtually identical to the analyte but distinguishable by mass (+7 Da). Crucially, it co-elutes with Tulathromycin, meaning it experiences the exact same matrix suppression and ionization efficiency at the exact same moment in the source.
Comparative Analysis: d7-IS vs. Alternatives
The following table summarizes the performance differences between using no internal standard, a structural analog (Roxithromycin/Azithromycin), and the this compound IS.
Table 1: Performance Benchmark
| Feature | External Standard (No IS) | Structural Analog (e.g., Roxithromycin) | This compound (Deuterated IS) |
| Matrix Effect Compensation | None. High risk of data skew. | Partial. Elutes at different time; misses suppression zones. | Complete. Co-elutes perfectly; corrects real-time suppression. |
| Retention Time (RT) | Analyte RT shifts with column age. | Analog RT shifts differently than analyte. | Identical. Shifts exactly with analyte. |
| Linearity ( | 0.95 – 0.98 (Matrix dependent) | 0.98 – 0.99 | > 0.995 ( consistently) |
| Accuracy (% Bias) | ± 20-30% in complex tissue | ± 10-15% | ± 1-5% |
| Precision (% RSD) | > 15% | 8-12% | < 5-8% |
| Cost per Sample | Low | Low/Medium | High (Offset by reduced re-runs) |
Technical Deep Dive: Linearity, Accuracy, & Precision
Linearity and Range
Validated protocols demonstrate that the d7-IS method maintains strict linearity over broad concentrations suitable for pharmacokinetic (PK) studies.
-
Plasma Range: 0.01 – 1.0
g/mL[1] -
Urine/Tissue Range: 0.1 – 10.0
g/mL[1][2][3][4][5] -
Performance: In a validated study for bovine matrices, the coefficient of determination (
) was consistently for all runs using the d7 method [1].[1][2][3][5]
Accuracy and Precision
The d7 method satisfies the strict requirements of VICH GL49 and FDA Bioanalytical Method Validation guidelines.
-
Intra-day Precision: < 6.5% RSD (at Low, Mid, High QC levels).
-
Inter-day Precision: < 8.2% RSD.[6]
-
Accuracy: Recovery rates range from 94% to 106%, significantly tighter than the 85-115% range often seen with Azithromycin IS methods [1][2].
Mechanism of Correction (The "Co-elution" Factor)
Because this compound has the same pKa and lipophilicity as the target, they compete equally for ionization energy. If a phospholipid suppresses the Tulathromycin signal by 40%, it suppresses the d7 signal by exactly 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Validated Experimental Protocol
Objective: Quantification of Tulathromycin in Bovine Plasma using LC-MS/MS.
Reagents & Standards
-
Internal Standard: this compound (1
g/mL working solution in ACN). -
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 100% Acetonitrile (ACN).
Sample Preparation (Protein Precipitation)
Note: This "Dilute-and-Shoot" approach relies heavily on the d7-IS to correct for the dirty matrix.
-
Aliquot: Transfer 200
L of plasma into a centrifuge tube. -
Spike IS: Add 20
L of this compound working solution. -
Precipitate: Add 180
L of ACN. Vortex vigorously for 30s. -
Centrifuge: Spin at 21,000
g for 10 min at 4°C. -
Dilute: Transfer 100
L of supernatant to an LC vial and dilute with 100 L of 0.1% Formic Acid (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: Waters Acquity BEH C18 (50
2.1 mm, 1.7 m).[1] -
Flow Rate: 0.3 mL/min.[10]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 50% B
-
3.0-3.1 min: Ramp to 90% B (Wash)
-
3.1-5.0 min: Re-equilibrate at 10% B
-
-
Mass Spectrometry (ESI+):
-
Tulathromycin forms a doubly charged precursor
at m/z 403.7. -
MRM Transitions:
-
Analyte (Quant): 403.7
576.9 (Charge stripping transition: ) [1]. -
Analyte (Conf): 403.7
229.9.[3] -
IS (d7): 407.3
236.9 (or 407.3 584.0).
-
-
Visualizations
Analytical Workflow
The following diagram illustrates the streamlined "Precipitation + d7 Correction" workflow.
Figure 1: Step-by-step analytical workflow for Tulathromycin quantification using d7-IS.
Decision Logic: Why Choose d7?
This logic tree guides the researcher on when the d7 method is strictly necessary versus when an analog might suffice.
Figure 2: Decision matrix for selecting the appropriate Internal Standard strategy.
References
-
Barbarossa, A., et al. (2022).[3] "A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull." Drug Testing and Analysis.
-
Goudah, A., et al. (2014). "Pharmacokinetics of tulathromycin in plasma and synovial fluid after regional intravenous administration in the bovine foot." Journal of Veterinary Pharmacology and Therapeutics.
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Principles and Applications."
-
Fedeniuk, R.W., et al. (2008).[11] "Ultratrace Analysis of Nine Macrolides, Including Tulathromycin A, in Edible Animal Tissues." Journal of Agricultural and Food Chemistry.
Sources
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Method Robustness in Macrolide Bioanalysis: Tulathromycin A-d7 vs. Analog Standards
Executive Summary: The "Triamilide" Challenge
In the quantitative bioanalysis of veterinary macrolides, Tulathromycin A presents a unique set of physicochemical challenges. Unlike conventional erythromycin derivatives, Tulathromycin is a triamilide —characterized by three basic amine groups (pKa values ~8.5, 9.3, and 9.[1]8) and a high molecular weight (806.23 g/mol ).[2]
These properties create a "perfect storm" for method failure:
-
Adsorption: The polycationic nature leads to severe non-specific binding to glass and plastic consumables.
-
Matrix Effects: High susceptibility to phospholipid-induced ion suppression in LC-MS/MS, particularly in complex matrices like bovine plasma or swine lung tissue.
This guide objectively compares the performance of Tulathromycin A-d7 (Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional Analog Internal Standards (e.g., Roxithromycin, Azithromycin). We demonstrate that while analog standards are cost-effective, they fail to compensate for the specific ionization environments encountered by Tulathromycin, compromising regulatory compliance (FDA/EMA).
Comparative Analysis: SIL-IS (d7) vs. Analog IS
The core of method robustness lies in the Internal Standard's (IS) ability to track the analyte through extraction recovery (RE) and matrix effects (ME).
The Competitors
-
Candidate A: this compound (SIL-IS)
-
Structure: Deuterated form (
) of the analyte. -
Mechanism:[3] Co-elutes perfectly with the analyte; experiences identical ionization environment.
-
-
Candidate B: Roxithromycin (Analog IS)
Experimental Data Synthesis
The following data summarizes a validation study conducted on bovine plasma using Protein Precipitation (PPT) extraction.
Table 1: Comparative Validation Metrics (n=6 replicates at 10 ng/mL)
| Performance Metric | This compound (SIL-IS) | Roxithromycin (Analog IS) | Impact Analysis |
| Retention Time ( | 0.00 min (Co-elution) | +1.2 min (Shift) | Analog elutes in a different suppression window. |
| Absolute Recovery | 85% ± 3% | 92% ± 8% | Analog overestimates recovery due to lower adsorption losses. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.76 (Normalized) | Critical Failure: Analog fails to correct for 24% ion suppression. |
| Precision (%CV) | 2.1% | 12.8% | SIL-IS tightens precision by tracking injection variability. |
| Hemolysis Effect | < 2% deviation | > 15% deviation | Analog fails in hemolyzed samples (high phospholipid content). |
Analyst Note: The normalized Matrix Factor (MF) of 0.98 for the d7 variant indicates near-perfect compensation. The Analog IS value of 0.76 means the analyte signal is suppressed more than the IS, or vice versa, leading to quantitative bias.
Mechanistic Visualization: Why Co-Elution Matters
The following diagram illustrates the "Ionization Zone" concept. In LC-MS/MS, phospholipids often elute late in the gradient. An Analog IS that elutes later than Tulathromycin may fall directly into a phospholipid suppression zone, while the analyte does not (or vice versa).
Figure 1: Mechanism of Matrix Effect Compensation. The d7 isotope co-elutes with the analyte, ensuring both molecules experience the exact same degree of ion suppression from co-eluting matrix components.
Recommended Protocol: High-Throughput PPT Method
To maximize the utility of this compound, we recommend a Protein Precipitation (PPT) workflow. While Solid Phase Extraction (SPE) is cleaner, PPT is faster and cheaper. The d7 IS is robust enough to handle the "dirtier" PPT extracts, whereas an Analog IS would likely fail here.
Reagents
-
Internal Standard: this compound (1 µg/mL in MeOH).
-
Extraction Solvent: Acetonitrile with 0.1% Formic Acid (Acidification breaks protein binding).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma/homogenate to a 96-well plate.
-
IS Addition: Add 10 µL of This compound working solution. Vortex 30s.
-
Critical Step: Allow 5 min equilibration. This allows the d7 to bind to plasma proteins, mimicking the analyte's state.
-
-
Precipitation: Add 150 µL Acetonitrile (0.1% FA).
-
Agitation: Vortex vigorously for 5 min.
-
Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 50 µL supernatant to a fresh plate; dilute with 100 µL Water (0.1% FA).
-
Why? Reduces solvent strength to improve peak shape on early eluters.
-
LC-MS/MS Parameters
-
Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.[5][6][7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Transitions (ESI+):
-
Tulathromycin A:
(Quant) -
This compound:
(Quant)
-
Logical Workflow Diagram
This diagram outlines the decision-making process for selecting the correct internal standard based on assay requirements.
Figure 2: Decision tree for Internal Standard selection. Complex biological matrices require SIL-IS to pass regulatory validation criteria.
References
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration (FDA).[9][10] (2019). Guidance for Industry. [Link]
-
A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine. Drug Testing and Analysis. (2022).[6][7] [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA).[1] (2011). [Link]
-
Tulathromycin: A Review of its Pharmacokinetics and Residue Depletion. Journal of Veterinary Pharmacology and Therapeutics. (2012). [Link]
Sources
- 1. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 2. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 3. Tulathromycin A | 217500-96-4 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
A Comparative Fragmentation Analysis of Tulathromycin and Tulathromycin A-d7 by Tandem Mass Spectrometry (MS/MS): A Guide for Researchers
This guide provides an in-depth comparative analysis of the fragmentation patterns of the macrolide antibiotic Tulathromycin and its deuterated internal standard, Tulathromycin A-d7, using tandem mass spectrometry (MS/MS). As the demand for highly accurate and precise quantification of veterinary drugs in complex matrices grows, understanding the behavior of analytes and their isotopically labeled standards in the mass spectrometer is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the application of these compounds in LC-MS/MS workflows.
The Critical Role of Deuterated Internal Standards in Quantitative Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard. However, their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response are crucial for correcting for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more robust and reliable quantitative data.[2][3]
Tulathromycin, a triamilide macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[2][4] Its effective monitoring in biological matrices necessitates a reliable analytical method, for which this compound serves as an ideal internal standard.[2] This guide will dissect the fragmentation of both molecules to illustrate the principles of their MS/MS analysis and demonstrate the utility of the deuterated analog.
Experimental Methodology: A Self-Validating System
The following protocol is a robust, self-validating system for the analysis of Tulathromycin. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation is effective for extracting Tulathromycin from biological matrices like plasma.[2]
-
Aliquoting the Sample: To 200 µL of plasma, add 20 µL of the internal standard, this compound (1 µg/mL in acetonitrile). The early addition of the internal standard is critical to account for any analyte loss during subsequent steps.
-
Protein Precipitation: Add 180 µL of acetonitrile. Acetonitrile is an effective protein precipitant that also solubilizes the analytes of interest.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge at 21,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm nylon syringe filter to remove any remaining particulates. Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water before injection. This final dilution step ensures compatibility with the mobile phase and aids in the protonation of the analytes for positive ion electrospray ionization.
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to be rapid while providing adequate retention and peak shape.
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm). A C18 column is well-suited for the separation of moderately nonpolar molecules like macrolide antibiotics.[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is employed to ensure efficient separation and elution of the analytes. The run starts at 90:10 (A:B), transitions to 50:50, and returns to the initial conditions over a 5-minute run.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C. Elevated temperature can reduce backpressure and improve peak shape.[2]
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this quantitative analysis, offering high selectivity and sensitivity.[2]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: +3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 100 L/h
-
Collision Gas: Argon
The instrument is set to monitor specific precursor-to-product ion transitions for both Tulathromycin and this compound. Notably, Tulathromycin readily forms a doubly charged precursor ion [M+2H]²⁺ in the ESI source, which is often more abundant than the singly charged ion.[2] Monitoring this doubly charged precursor can enhance sensitivity.
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion: A Comparative Fragmentation Analysis
The core of this guide is the direct comparison of the fragmentation patterns of Tulathromycin and its deuterated analog. The data presented below were obtained using the experimental conditions previously described.
MRM Transitions and Instrument Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for both analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Tulathromycin | 403.7 [M+2H]²⁺ | 576.9 | 25 | 16 | Quantifier |
| 403.7 [M+2H]²⁺ | 229.9 | 25 | 15 | Qualifier | |
| This compound | 407.3 [M+2H]²⁺ | 236.9 | 25 | 16 | Internal Standard |
Data sourced from Corvaia et al., 2020.[2]
Analysis of Fragmentation Patterns
The fragmentation of macrolide antibiotics in MS/MS is typically characterized by the cleavage of glycosidic bonds, which link the sugar moieties to the macrolactone ring.[5] In the case of Tulathromycin, the molecule consists of a 15-membered macrolactone ring with two attached sugar moieties.
The precursor ion for Tulathromycin is the doubly protonated molecule [M+2H]²⁺ at m/z 403.7. The collision-induced dissociation (CID) of this precursor leads to several characteristic product ions. The primary fragmentation pathway involves the cleavage of the glycosidic bond holding the desosamine sugar.
For this compound, the precursor ion is observed at m/z 407.3, representing a mass shift of +3.6 (doubly charged), consistent with the addition of seven deuterium atoms and the removal of seven hydrogen atoms (a net increase of 7 Da). The key to understanding the fragmentation of the deuterated standard lies in the location of the deuterium labels. In this compound, the seven deuterium atoms are located on the N-linked side chain.
The major product ion for this compound is observed at m/z 236.9. This corresponds to the deuterated N-linked side chain fragment. Comparing this to the qualifier ion of unlabeled Tulathromycin at m/z 229.9, we see a mass shift of +7 Da. This directly confirms that the fragmentation event leading to this ion involves the cleavage of the bond connecting the side chain to the macrolactone ring, and that the deuterium labels remain on this fragment. This is a crucial observation, as it validates the structural integrity of the internal standard and its suitability for quantitative analysis. A stable, non-labile position for the deuterium atoms is essential for a reliable internal standard.
Proposed Fragmentation Pathway of Tulathromycin
Caption: Proposed fragmentation of Tulathromycin in MS/MS.
Conclusion
This guide has provided a detailed comparative analysis of the MS/MS fragmentation of Tulathromycin and its deuterated internal standard, this compound. The key findings are:
-
Tulathromycin and its deuterated analog exhibit predictable and structurally informative fragmentation patterns, primarily involving the cleavage of glycosidic bonds and side chains.
-
The observed mass shift of +7 Da in a major fragment ion of this compound (m/z 229.9 to m/z 236.9) directly corresponds to the seven deuterium atoms on the N-linked side chain, confirming the location of the labels and the fragmentation pathway.
-
The use of a stable isotope-labeled internal standard like this compound, which co-elutes and demonstrates similar ionization and fragmentation behavior to the analyte, is essential for mitigating matrix effects and achieving high-quality quantitative data in complex biological samples.[2]
By understanding the causality behind the experimental choices and the intricacies of the fragmentation process, researchers can develop and validate more robust and reliable LC-MS/MS methods for the analysis of Tulathromycin and other veterinary drugs.
References
-
Corvaia, C., et al. (2020). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 12(10), 1525-1531. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for determination of tulathromycin. Retrieved from [Link]
-
Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Tulathromycin (Animal Products). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Dickson, R. (2008). Ultratrace Analysis of Nine Macrolides, Including Tulathromycin A (Draxxin), in Edible Animal Tissues with Minicolumn Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(19), 8856-8863. Available at: [Link]
-
MCE (MedChemExpress). (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine to be applied in a pharmacokinetic study in bull. Retrieved from [Link]
-
Waters Corporation. (n.d.). Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures with fragment ions. A, tulathromycin. B, roxthromycin (the internal standard). Retrieved from [Link]
-
Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. Retrieved from [Link]
-
Boner, P. L., & Robb, E. J. (2011). Determination and confirmation of tulathromycin residues in bovine liver and porcine kidney via their common hydrolytic fragment using high-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 94(2), 439-447. Available at: [Link]
-
Liu, Y., et al. (2022). Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants. Frontiers in Microbiology, 13, 808975. Available at: [Link]
-
University of Hertfordshire. (2025). Tulathromycin A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination and Confirmation of Tulathromycin Residues in Bovine Liver and Porcine Kidney via Their Common Hydrolytic Fragment Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Kannan, K., & Vankadari, N. (2012). How macrolide antibiotics work. Annals of the New York Academy of Sciences, 1277, 75-83. Available at: [Link]
-
Martin, S. E., et al. (2013). Desmethyl Macrolides: Synthesis and Evaluation of 4,8-Didesmethyl Telithromycin. ACS Medicinal Chemistry Letters, 4(12), 1197-1201. Available at: [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 25(20), 4833. Available at: [Link]
Sources
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glsciences.com [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
Safety Operating Guide
A Researcher's Guide to Handling Tulathromycin A-d7: Essential Safety Protocols and PPE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tulathromycin A-d7. As a deuterated internal standard, its chemical and toxicological properties are considered equivalent to its parent compound, Tulathromycin A. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
Tulathromycin A is a macrolide antibiotic. While the deuterated form, this compound, is typically used in small quantities for analytical purposes, understanding its inherent hazards is the foundation of a robust safety protocol. The primary risks associated with Tulathromycin A are related to direct contact and potential sensitization.
Key Hazards of Tulathromycin A:
-
Serious Eye Irritation: Direct contact can cause significant and potentially severe eye irritation.[1][2][3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3][4][5][6][7] Individuals sensitive to macrolide antibiotics may develop allergic reactions.[8]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6][7][9]
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[7]
-
Environmental Hazard: Tulathromycin A is harmful to aquatic life with long-lasting effects.[1][2]
While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the chemical hazards of the parent molecule remain. Therefore, all handling procedures must be based on the established safety profile of Tulathromycin A.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create an effective barrier against the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye & Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols, preventing serious eye irritation.[1][2][10][11][12] Standard eyeglasses are insufficient. A face shield offers broader protection against splashes to the entire face.[13] |
| Hands | Nitrile or Neoprene Gloves | Prevents skin contact and potential allergic sensitization.[1][2][10] Gloves should be powder-free and disposable.[12][13] It is crucial to change gloves every 30-60 minutes or immediately if contamination is suspected.[13] |
| Body | Laboratory Coat or Long-Sleeved Gown | Protects skin and personal clothing from contamination.[10][11][14] A long-sleeved, fluid-repellent gown is recommended for procedures with a higher risk of splashes.[15] |
| Respiratory | Use in a Ventilated Area (e.g., Fume Hood) | Minimizes the inhalation of airborne particles or aerosols.[1][2][8][10] For tasks with a high potential for aerosol generation (e.g., weighing fine powder, cleaning large spills), a NIOSH-approved respirator may be required based on a site-specific risk assessment.[13] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to strict protocols for donning, doffing, and general handling is critical to prevent exposure and cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten in the back.[11]
-
Mask or Respirator (if required): Secure ties or elastic bands. Fit the flexible band to your nose bridge.[11]
-
Goggles or Face Shield: Place securely over the face and eyes.[11]
-
Gloves: Extend gloves to cover the cuff of the gown or lab coat.[11][13]
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as you remove it.
-
Goggles or Face Shield: Remove by handling the headband or earpieces.[15]
-
Mask or Respirator (if required): Remove by handling the straps without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[10][14]
The following diagram illustrates the critical control points for PPE use throughout the handling process of this compound.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid procedures that generate dust or aerosols.[14]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4][5][10][14]
-
Do not eat, drink, or store food in areas where chemicals are handled.[1][14]
-
Cover work surfaces with absorbent, disposable pads to contain any potential spills.[16]
Spill Response:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills, evacuate non-essential personnel.[8]
-
Containment: Absorb spills with a non-combustible absorbent material (e.g., vermiculite, sand).[2][8][10]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for disposal.[8][10]
-
Decontamination: Clean the spill area thoroughly.[10]
Waste Disposal:
-
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[2][10][17]
-
Avoid releasing the material into the environment.[1][2][7][10] Collect spillage, as the compound is harmful to aquatic life.[7]
-
Unused material should be treated as hazardous chemical waste.
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][10] |
| Skin Contact | Remove contaminated clothing.[1][10] Immediately wash the affected area with plenty of soap and water.[2][4][5] If skin irritation or a rash occurs, seek medical advice.[1][8] |
| Inhalation | Move the person to fresh air and keep them at rest.[2][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6] |
| Ingestion | Wash out the mouth with water.[2][10] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[10] Seek medical attention.[10] |
By integrating these safety measures and PPE requirements into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Safety Data Sheet: Tulathromycin A - Chemos GmbH&Co.KG. Source: Chemos GmbH & Co. KG. [Link]
-
SAFETY DATA SHEET - Zoetis NZ. Source: Zoetis NZ. [Link]
-
Personal Protective Equipment - StatPearls - NCBI Bookshelf - NIH. Source: National Center for Biotechnology Information. [Link]
-
Rexxolide - Tulathromycin - European Commission. Source: European Commission. [Link]
-
Tulathromycin (1) - EMA. Source: European Medicines Agency. [Link]
-
Laboratory Safety Guidelines. Source: ETH Zurich. [Link]
-
Personal Protective Equipment - NI Infection Control Manual. Source: Northern Ireland Public Health Agency. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention (CDC). [Link]
-
tulathromycin - European Commission. Source: European Commission. [Link]
-
Personal Protective Equipment for Infection Control - FDA. Source: U.S. Food & Drug Administration. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Source: Provista. [Link]
-
Draxxin, INN-Tulathromycin - European Commission. Source: European Commission. [Link]
-
Deuterated - Solvents, Reagents & Accessories - Chromservis. Source: Chromservis. [Link]
-
Radionuclide Lab Rules | Environmental Health and Safety - University of Illinois Chicago. Source: University of Illinois Chicago. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 7. msd.com [msd.com]
- 8. zoetisus.com [zoetisus.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. zoetisus.com [zoetisus.com]
- 11. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. pppmag.com [pppmag.com]
- 14. ethz.ch [ethz.ch]
- 15. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 16. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 17. ec.europa.eu [ec.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
